19(R)-hydroxy Prostaglandin E1
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVXWHIDRKRPMO-VOSXNNSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Significance of 19(R)-hydroxy Prostaglandin E1 in Primates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, biosynthesis, physiological roles, and analytical methodologies related to 19(R)-hydroxy Prostaglandin (B15479496) E1 (19-OH PGE1), a prominent prostanoid found in primate semen. This document details the experimental protocols for its quantification, summarizes key quantitative data, and illustrates the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers in reproductive biology, pharmacology, and drug development.
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play diverse roles in the body. Within the seminal fluid of primates, a unique class of 19-hydroxylated prostaglandins exists in remarkably high concentrations[1]. Among these, 19(R)-hydroxy Prostaglandin E1 has been identified as a major component in the semen of several primate species, including humans[2]. Its discovery has opened avenues for research into its specific physiological functions, particularly in the context of reproduction and immune modulation. This guide will delve into the core aspects of 19(R)-hydroxy PGE1, from its initial isolation to its molecular mechanisms of action.
Discovery and Biosynthesis
Initial Identification
The presence of prostaglandins in human seminal fluid has been known for decades. However, the identification of 19-hydroxylated prostaglandins as the major prostaglandin constituents was a significant advancement[3]. These compounds, including 19(R)-hydroxy PGE1 and the corresponding PGE2 analogue, were found to be present in much larger quantities than their non-hydroxylated counterparts[3]. Initial characterization was achieved through techniques such as gas chromatography and mass spectrometry[3].
Site of Synthesis: The Seminal Vesicles
Studies involving vasectomized men and individuals with congenital absence of the vas deferens and seminal vesicles have conclusively demonstrated that the primary source of prostaglandins in semen, including 19-hydroxy PGEs, is the seminal vesicles[4]. The concentration of these prostaglandins is drastically reduced in the absence of seminal vesicle contributions[4].
The Biosynthetic Pathway: Prostaglandin 19-Hydroxylase
The conversion of Prostaglandin E1 (PGE1) to 19(R)-hydroxy PGE1 is catalyzed by the enzyme prostaglandin 19-hydroxylase. This enzyme is located in the microsomal fraction of the seminal vesicles and has been characterized as a cytochrome P-450-dependent monooxygenase[5]. The reaction requires NADPH and molecular oxygen[5].
Below is a diagram illustrating the general catalytic cycle of a cytochrome P450 enzyme, which is the class of enzyme responsible for the 19-hydroxylation of PGE1.
Physiological Roles and Mechanisms of Action
19(R)-hydroxy PGE1 exerts its biological effects by interacting with specific G protein-coupled receptors, primarily the EP1 and EP3 receptor subtypes.
Interaction with EP1 and EP3 Receptors
19(R)-hydroxy PGE1 is an agonist for both EP1 and EP3 receptors, leading to the contraction of smooth muscle preparations. This activity is believed to play a role in uterine contractility and sperm transport.
Immunomodulatory Effects
Seminal prostaglandins, including 19-hydroxy PGEs, have potent immunomodulatory effects. They can influence the cytokine balance by stimulating the production of IL-10 and inhibiting IL-12 from antigen-presenting cells[1]. This creates a bias towards a T-helper-2 (Th2) immune response, which may be crucial for sperm survival in the female reproductive tract by inducing a state of tolerance[1].
Signaling Pathways
The EP1 receptor is coupled to Gq proteins. Upon activation by 19(R)-hydroxy PGE1, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
The EP3 receptor exhibits more complex signaling, coupling to multiple G proteins, including Gi, Gs, and G12/13. The primary pathway involves coupling to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Other pathways can lead to calcium mobilization and activation of the Rho signaling pathway.
Quantitative Data
The concentration of 19(R)-hydroxy PGE1 in primate semen is significantly higher than that of other prostaglandins. The following tables summarize available quantitative data.
Table 1: Concentration of 19-hydroxy Prostaglandin E in Primate Seminal Plasma
| Primate Species | Concentration (µg/mL) | Reference |
| Human (Homo sapiens) | 350 | [6] |
| Macaque (Macaca sp.) | Major component, specific concentration not detailed in snippet | [2][7] |
Table 2: Kinetic Parameters of Prostaglandin 19-Hydroxylase in Macaca fascicularis
| Parameter | Value | Reference |
| Mean Rate | 0.26 nmol/min/mg of protein | [5] |
| Apparent Km | 40 µM | [5] |
| Apparent Vmax | 0.30 nmol/min/mg of protein | [5] |
Experimental Protocols
Accurate quantification of 19(R)-hydroxy PGE1 is crucial for research in this field. The following sections outline the key experimental methodologies.
Sample Collection and Preparation
Seminal fluid should be collected and processed promptly to prevent degradation of prostaglandins. Immediate centrifugation to separate the seminal plasma is recommended. For storage, freezing at -20°C or lower is advisable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of prostaglandins. A general workflow is described below.
Protocol Outline:
-
Extraction: Prostaglandins are extracted from seminal plasma using a solvent such as acetone[8].
-
Alkali Treatment: To improve stability for GC analysis, Prostaglandin E compounds are often converted to their corresponding Prostaglandin B derivatives through alkali treatment[8].
-
Purification: The extracts are purified using column chromatography, such as Lipidex and silicic acid columns, to separate different prostaglandin classes[8].
-
Derivatization: The purified prostaglandins are derivatized to increase their volatility for gas chromatography. This may involve methylation and trimethylsilylation.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer for separation and detection.
-
Quantification: The amount of 19-hydroxy PGB (and thus 19-hydroxy PGE) is quantified by comparing its peak area to that of an internal standard[8].
Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying specific molecules. The principle is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of antibody binding sites.
Protocol Outline:
-
Antibody Production: Specific antibodies against 19-hydroxy PGE1 are raised in animals by immunization with a 19-hydroxy PGE1-protein conjugate.
-
Radiolabeled Tracer Synthesis: A radiolabeled version of 19-hydroxy PGE1 (the tracer) is synthesized, typically using iodine-125 (B85253) or tritium.
-
Competitive Binding: A known amount of antibody and tracer are incubated with the seminal plasma sample (containing the unlabeled 19-hydroxy PGE1). The unlabeled prostaglandin competes with the tracer for antibody binding.
-
Separation: The antibody-bound prostaglandin is separated from the free prostaglandin. This can be achieved by precipitation with a second antibody or other methods.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled 19-hydroxy PGE1. The concentration in the sample is determined by comparing its radioactivity to the standard curve. The assay has a detection limit of approximately 0.05 microliters of semen[9].
Enzymatic Assay for Prostaglandin 19-Hydroxylase
The activity of prostaglandin 19-hydroxylase can be measured in microsomal fractions of seminal vesicles.
Protocol Outline:
-
Microsome Preparation: Seminal vesicles are homogenized, and the microsomal fraction is isolated by differential centrifugation.
-
Incubation: The microsomes are incubated with PGE1 as the substrate in the presence of NADPH[5].
-
Product Extraction: The reaction is stopped, and the product, 19-hydroxy PGE1, is extracted.
-
Quantification: The amount of 19-hydroxy PGE1 produced is quantified using methods like GC-MS or HPLC.
-
Activity Calculation: The enzyme activity is expressed as the rate of product formation per unit of protein per unit of time (e.g., nmol/min/mg of protein)[5].
Conclusion and Future Directions
The discovery of this compound as a major component of primate semen has significantly advanced our understanding of reproductive physiology and immunology. Its synthesis by a specific cytochrome P450 enzyme in the seminal vesicles and its potent effects mediated through EP1 and EP3 receptors highlight its importance. The methodologies outlined in this guide provide a framework for the continued investigation of this unique prostanoid.
Future research should focus on several key areas. Firstly, a more comprehensive analysis of the concentration of 19(R)-hydroxy PGE1 across a wider range of primate species is needed to understand its evolutionary significance. Secondly, the development of more specific and potent antagonists for the EP1 and EP3 receptors will be crucial for elucidating the precise physiological roles of 19(R)-hydroxy PGE1 and for exploring its potential as a therapeutic target. Finally, a deeper understanding of the regulation of prostaglandin 19-hydroxylase could provide insights into male fertility and infertility. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Prostaglandins in primate semen: biasing the immune system to benefit spermatozoa and virus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19-Hydroxyprostaglandin E1 as a major component of the semen of primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins in human seminal fluid: two novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of prostaglandins in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay of prostaglandins in the semen of fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. [A method for determination of prostaglandins in human seminal fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay detection limits for 19-OH F1 alpha/F2 alpha prostaglandin in normal, infertile and vasectomized semen stains. Analysis of saliva, sweat and urine for possible non-specific or matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 19(R)-hydroxy Prostaglandin E1 in Semen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human seminal fluid is a complex biological medium containing a variety of bioactive molecules that play crucial roles in fertility. Among these, prostaglandins (B1171923) (PGs) are found in remarkably high concentrations, with 19(R)-hydroxy Prostaglandin (B15479496) E1 (19-OH PGE1) being a major component. This technical guide provides a comprehensive overview of the biological significance of 19-OH PGE1 in semen, its quantitative levels in fertile and infertile men, and its influence on sperm function. Detailed experimental protocols for the analysis of 19-OH PGE1 and its effects are provided, along with diagrams of key signaling pathways and experimental workflows to facilitate understanding and replication. This document is intended for researchers, scientists, and professionals in drug development who are investigating male reproductive health and potential therapeutic targets.
Introduction
Prostaglandins are lipid compounds with diverse hormone-like effects. Human semen is the richest known natural source of prostaglandins, which are primarily synthesized and secreted by the seminal vesicles.[1][2] The four main prostaglandins found in human semen are Prostaglandin E1 (PGE1), Prostaglandin E2 (PGE2), and their 19-hydroxylated metabolites, 19-hydroxy Prostaglandin E1 (19-OH PGE1) and 19-hydroxy Prostaglandin E2 (19-OH PGE2).[3][4] Notably, the 19-hydroxylated forms are present in significantly higher concentrations than their parent compounds.[5]
The discovery of 19-OH PGE1 as a major prostaglandin in the semen of primates highlighted its potential physiological importance.[6][7] Subsequent research has focused on elucidating its specific roles in male fertility, with studies suggesting its involvement in modulating sperm motility, sperm penetration into cervical mucus, and potentially influencing the energy metabolism of spermatozoa.[8] This guide will delve into the current understanding of the biological functions of 19-OH PGE1 in the context of male reproduction.
Biosynthesis and Origin
19-OH PGE1 is synthesized from PGE1 through a hydroxylation reaction at the 19th carbon position. This biochemical conversion is catalyzed by the enzyme prostaglandin 19-hydroxylase, which is a cytochrome P-450-dependent monooxygenase.[9] The primary site of this synthesis is the microsomal fraction of the seminal vesicles.[1][9] The concentration of 19-OH PGEs in seminal fluid is directly related to the secretory function of the seminal vesicles, as evidenced by the dramatically lower levels in men with congenital absence of the vas deferens and seminal vesicles.[1][2]
Biological Role in Semen and Sperm Function
The high concentration of 19-OH PGE1 in seminal fluid suggests a significant physiological role in the processes leading to successful fertilization. Its primary functions appear to be centered on the enhancement of sperm function and interaction with the female reproductive tract.
Enhancement of Sperm Motility and Penetration
Several studies have demonstrated a positive correlation between the concentration of 19-hydroxy PGE and sperm motility. The addition of 19-hydroxy PGE to ejaculates has been shown to stimulate sperm motility and their capacity to penetrate cervical mucus in vitro.[5] This effect is crucial for the transport of sperm through the female reproductive tract to the site of fertilization. Conversely, lower levels of 19-OH PGE have been observed in the semen of some infertile men, suggesting a link between its deficiency and impaired sperm function.[10][11]
Potential Role in Sperm Energy Metabolism
The mechanism by which 19-OH PGE enhances sperm motility may be linked to the energy metabolism of the spermatozoa. It has been proposed that 19-hydroxy PGE may regulate sperm motility by influencing the intracellular concentration of adenosine (B11128) triphosphate (ATP). Studies have shown that the addition of 19-hydroxy PGE to ejaculates can lead to an increase in semen ATP concentrations, although the effect was not always statistically significant. ATP is the primary energy currency for sperm flagellar movement, and its availability is critical for maintaining vigorous motility.
Interaction with the Female Reproductive Tract
While the direct effects on sperm are more extensively studied, it is also hypothesized that seminal prostaglandins, including 19-OH PGE1, may exert effects on the female reproductive tract following coitus. These effects could include modulation of uterine and fallopian tube contractility, thereby aiding sperm transport. However, further research is needed to fully elucidate these potential interactions.
Quantitative Data on 19(R)-hydroxy Prostaglandin E1 in Semen
The concentration of 19-OH PGE in human seminal fluid can vary significantly among individuals. However, studies have established reference ranges for fertile men and have compared these to levels in infertile populations.
| Population | Prostaglandin Measured | Mean Concentration (± SD) | Range | Reference |
| Fertile Men | 19-hydroxy PGs | 90 - 260 µg/mL | - | [3] |
| Fertile Men | 19-OH PGEs | 592.6 ± 312.5 µg/mL | 142.1 - 1047 µg/mL | [12] |
| Fertile Men | 19-hydroxy-PGE | 245.7 mg/L | - | [13] |
| Fertile Men | 19-OH-PGE (1 + 2) | 350 µg/mL | - | [14] |
| Infertile Men | 19-OH-PGE | Significantly lower than fertile men | - | [10] |
| Normal Volunteers | 19-OH PGE | 89 µg/mL (mean) | - | [11] |
Note: Concentrations can be expressed in different units (µg/mL, mg/L). 1 µg/mL = 1 mg/L. The data presented is a summary from multiple studies and methodologies may vary.
Signaling Pathway
The precise signaling pathway for this compound in human sperm has not been fully elucidated. However, based on the well-characterized pathway for its parent compound, PGE1, a likely mechanism can be proposed. PGE1 has been shown to bind to a specific Gq/11-coupled prostaglandin E receptor on the sperm membrane.[3][15] This binding event initiates a signaling cascade that leads to an influx of extracellular calcium (Ca2+) into the spermatozoon.[3][11][15] This increase in intracellular calcium is a critical trigger for the acrosome reaction, an essential step for fertilization.[3][15] It is plausible that 19-OH PGE1 acts through a similar, if not identical, receptor and signaling pathway to exert its effects on sperm function.
Caption: Proposed signaling pathway for this compound in human sperm.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in semen.
Quantification of this compound in Semen by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of prostaglandins in seminal fluid.
Materials:
-
Semen sample
-
Internal standard (e.g., deuterated PGE1)
-
Organic solvents (e.g., ethyl acetate, acetone)
-
Derivatizing agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Silicic acid for column chromatography
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Collection and Preparation: Collect semen samples and allow them to liquefy at room temperature for 30-60 minutes. To prevent enzymatic degradation, samples can be stored at -20°C in acetone.[3]
-
Extraction:
-
Add a known amount of the internal standard to the seminal plasma.
-
Extract the prostaglandins with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Purification:
-
Resuspend the extract in a small volume of solvent.
-
Apply the extract to a silicic acid column for purification.
-
Elute different prostaglandin fractions with solvents of increasing polarity.
-
-
Derivatization:
-
Evaporate the solvent from the purified prostaglandin fraction.
-
Add the derivatizing agent (e.g., BSTFA with TMCS) and heat to form volatile derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the prostaglandin derivatives on a suitable capillary column.
-
Detect and quantify the specific ions corresponding to 19-OH PGE1 and the internal standard using selected ion monitoring (SIM) mode.
-
Caption: Workflow for GC-MS quantification of 19-OH PGE1 in semen.
Assessment of Sperm Penetration Capacity (Kremer Test)
The Kremer test is an in-vitro assay to evaluate the ability of sperm to penetrate a column of cervical mucus.
Materials:
-
Freshly collected and liquefied semen sample
-
Peri-ovulatory cervical mucus
-
Flat capillary tubes
-
Microscope
Procedure:
-
Mucus Collection: Collect cervical mucus from a donor during the peri-ovulatory phase.
-
Capillary Tube Filling: Fill the flat capillary tube with the cervical mucus, avoiding air bubbles.
-
Assembly: Place one end of the filled capillary tube into a reservoir containing the semen sample.
-
Incubation: Incubate the assembly at 37°C for a defined period (e.g., 30 or 60 minutes).
-
Microscopic Examination:
-
Place the capillary tube on a microscope slide.
-
Observe the penetration of sperm into the mucus column at different distances from the semen-mucus interface.
-
Evaluate the number of motile sperm and their forward progression.
-
Caption: Workflow for the Kremer test of sperm-mucus penetration.
Measurement of Sperm ATP Content by Bioluminescence Assay
This assay quantifies the ATP content in spermatozoa, providing an indication of their metabolic activity.
Materials:
-
Semen sample
-
ATP releasing agent (e.g., trichloroacetic acid)
-
Luciferin-luciferase reagent
-
Luminometer
-
ATP standard solution
Procedure:
-
Sample Preparation:
-
Treat the semen sample with an ATP releasing agent to extract intracellular ATP.
-
Neutralize the extract if necessary.
-
-
Standard Curve: Prepare a standard curve using known concentrations of the ATP standard solution.
-
Bioluminescence Reaction:
-
Add the luciferin-luciferase reagent to both the samples and the standards.
-
The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
-
Measurement:
-
Immediately measure the light emission using a luminometer.
-
The intensity of the light is directly proportional to the ATP concentration.
-
-
Calculation: Determine the ATP concentration in the samples by comparing their luminescence to the standard curve.
Caption: Workflow for the bioluminescence assay of sperm ATP content.
Conclusion and Future Directions
This compound is a key bioactive component of human seminal fluid, playing a significant role in promoting sperm motility and penetration capacity, likely through a calcium-dependent signaling pathway that influences sperm energy metabolism. The quantitative data clearly indicates a correlation between lower levels of 19-OH PGE1 and male infertility, highlighting its potential as a biomarker and a target for therapeutic intervention.
Future research should focus on unequivocally defining the specific receptor and downstream signaling cascade for 19-OH PGE1 in spermatozoa to confirm the proposed mechanism. Further investigation into the interplay between 19-OH PGE1 and other seminal components is also warranted to gain a more holistic understanding of its function. For drug development professionals, the modulation of the 19-OH PGE1 pathway could represent a novel approach for the treatment of certain forms of male infertility. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted role of this important seminal prostaglandin.
References
- 1. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new prostaglandin E receptor mediates calcium influx and acrosome reaction in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of seminal prostaglandins in male fertility. I. Relationship of prostaglandin E and 19-OH prostaglandin E with seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of prostaglandins on human sperm function in vitro and seminal adenosine triphosphate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine triphosphate in human semen: a study on conditions for a bioluminescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Adenosine triphosphate and adenosine diphosphate in human semen: correlation with sperm count and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins induce calcium influx in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A standardized approach for evaluating the penetration of human spermatozoa into cervical mucus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassay detection limits for 19-OH F1 alpha/F2 alpha prostaglandin in normal, infertile and vasectomized semen stains. Analysis of saliva, sweat and urine for possible non-specific or matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay of prostaglandins in the semen of fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new prostaglandin E receptor mediates calcium influx and acrosome reaction in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 19(R)-hydroxy Prostaglandin E1 on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-OH PGE1) is a naturally occurring prostaglandin found in significant quantities in primate semen.[1][2] Its primary physiological role in this context is not fully elucidated, but its potent effects on smooth muscle have been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the mechanism of action of 19(R)-OH PGE1 on smooth muscle, with a focus on its receptor interactions and downstream signaling pathways. The information presented herein is intended to support research and development efforts in fields where modulation of smooth muscle contractility is of interest.
Receptor Selectivity and Potency
19(R)-hydroxy Prostaglandin E1 is a potent agonist of the E-type prostanoid (EP) receptors, specifically the EP1 and EP3 subtypes.[2][3][4][5][6] Its action on these receptors leads to the contraction of smooth muscle tissues.[2][3][4][5][6] This is in contrast to its closely related analogue, 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2), which exhibits selectivity for the EP2 receptor and generally mediates smooth muscle relaxation.[1] 19(R)-OH PGE1 is reported to be devoid of EP2 receptor stimulant properties.[1]
The potency of 19(R)-OH PGE1 has been quantified in classic organ bath experiments, demonstrating its contractile effects on smooth muscle preparations rich in EP1 and EP3 receptors.
| Preparation | Predominant Receptor | Agonist | EC50 (nM) |
| Guinea Pig Ileum | EP1 | This compound | 320 |
| Chick Ileum | EP3 | This compound | 80 |
Signaling Pathways
The contractile effect of 19(R)-OH PGE1 on smooth muscle is a direct consequence of its activation of EP1 and EP3 receptors and their respective downstream signaling cascades.
EP1 Receptor Signaling
The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in the initiation of smooth muscle contraction.
References
- 1. Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of 19(R)-hydroxy Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-OH PGE1). It is a naturally occurring prostaglandin found in significant concentrations in primate semen. This document details its known interactions with prostanoid receptors, particularly EP1 and EP3, and the resultant physiological effects, with a focus on smooth muscle contraction. Furthermore, this guide outlines key experimental methodologies for its study and presents signaling pathways in a clear, visual format to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
19(R)-hydroxy Prostaglandin E1 is a member of the eicosanoid family of lipids. Its structure consists of a cyclopentanone (B42830) ring with two aliphatic side chains. The "19(R)-hydroxy" designation indicates a hydroxyl group at the C-19 position with R stereochemistry.
Chemical Identifiers:
-
IUPAC Name: 7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid[1]
-
SMILES: C--INVALID-LINK--CCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--C(=O)C[C@@H]1CCCCCCC(=O)O
-
InChIKey: QVVXWHIDRKRPMO-VOSXNNSYSA-N[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 370.5 g/mol | [2] |
| Physical State | Typically supplied as a solution in an organic solvent (e.g., ethanol) | [2] |
| Solubility | ||
| >100 mg/mL in DMF | [2] | |
| >50 mg/mL in DMSO | [2] | |
| >50 mg/mL in Ethanol | [2] | |
| >1.6 mg/mL in PBS (pH 7.2) | [2] | |
| Stability | Stable for at least one year when stored at -20°C | [4] |
Biological Properties and Mechanism of Action
This compound is recognized as a major prostaglandin component in the semen of primates.[2] Its primary biological function is mediated through its interaction with specific prostanoid receptors, namely the EP1 and EP3 receptors, for which it acts as an agonist.[2][3]
Receptor Binding and Signaling Pathways
19(R)-OH PGE1 exhibits a distinct profile of receptor agonism, leading to specific downstream cellular responses.
-
EP1 Receptor: The EP1 receptor is a Gq-protein coupled receptor. Upon activation by 19(R)-OH PGE1, it initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key event in mediating cellular responses such as smooth muscle contraction.
-
EP3 Receptor: The EP3 receptor is more complex, coupling to multiple G proteins, primarily Gi. Activation of the Gi pathway by 19(R)-OH PGE1 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can also contribute to smooth muscle contraction by modulating the activity of protein kinase A (PKA) and downstream effectors.
The signaling pathways for EP1 and EP3 receptor activation are depicted in the following diagrams:
Caption: EP1 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway.
Physiological Effects
The primary physiological effect of 19(R)-OH PGE1, stemming from its agonism at EP1 and EP3 receptors, is the contraction of smooth muscle tissues. This has been demonstrated in various ex vivo models.
| Tissue | Effect | EC₅₀ | Receptor Predominance |
| Guinea Pig Ileum | Contraction | 320 nM | EP1 |
| Chick Ileum | Contraction | 80 nM | EP3 |
| Data sourced from Cayman Chemical product information sheet.[2] |
Experimental Protocols
The study of this compound involves its synthesis, purification, and characterization of its biological activity through various assays.
Chemical Synthesis and Purification
The total synthesis of prostaglandins (B1171923) is a complex multi-step process. A general workflow for the synthesis and purification of a prostaglandin like 19(R)-OH PGE1 is outlined below. A key publication by Luthy, Konstantin, and Untch describes a total synthesis of dl-19-hydroxyprostaglandin E1, which provides a foundational methodology.[5]
Caption: General Synthesis and Purification Workflow.
Purification Protocol (General): Purification of prostaglandins is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a powerful method for obtaining highly pure material.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a small amount of an acid like formic acid or acetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the prostaglandin absorbs (typically around 210-220 nm).
-
Fraction Collection: Fractions corresponding to the desired product peak are collected.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the purified product.
Biological Assays
3.2.1. In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)
This classic pharmacological preparation is used to assess the contractile or relaxant effects of substances on smooth muscle.
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Transducer Setup: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.
-
Drug Addition: 19(R)-OH PGE1 is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
-
Data Analysis: The magnitude of the contraction is measured and plotted against the concentration of the compound to determine the EC₅₀ value.
3.2.2. Intracellular Calcium Mobilization Assay
This assay measures the ability of 19(R)-OH PGE1 to induce an increase in intracellular calcium, a key event in EP1 receptor signaling.
-
Cell Culture: Cells expressing the EP1 receptor (either endogenously or through transfection) are cultured in a suitable medium.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[6] These dyes exhibit a change in fluorescence intensity upon binding to calcium.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a fluorescence microscope.
-
Compound Addition: 19(R)-OH PGE1 is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured and can be used to generate a concentration-response curve to determine the EC₅₀ for calcium mobilization.
Conclusion
This compound is a biologically active lipid with potent and specific effects on smooth muscle, mediated through the EP1 and EP3 prostanoid receptors. Its well-defined chemical structure and the elucidated signaling pathways provide a solid foundation for further research into its physiological roles and potential therapeutic applications. The experimental protocols outlined in this guide offer a starting point for researchers aiming to investigate this intriguing molecule. Further studies to determine its complete physicochemical profile and to explore its activity in various biological systems are warranted.
References
The Natural Occurrence of 19-Hydroxylated Prostaglandins in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins (B1171923) (PGs) are a group of physiologically active lipid compounds that exert diverse hormone-like effects in mammals. While the roles of classical prostaglandins such as PGE2 and PGF2α are well-established, a distinct class of C-19 hydroxylated prostaglandins has been identified, primarily in the reproductive tissues of primates. These molecules, including 19-hydroxy-PGE1, 19-hydroxy-PGE2, and 19-hydroxy-PGF2α, are present in significant quantities, particularly in seminal fluid, and are emerging as important signaling molecules with unique biological activities. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological roles, and analytical methodologies for 19-hydroxylated prostaglandins in mammals. It is intended to serve as a resource for researchers and professionals in drug development seeking to understand and explore the therapeutic potential of these compounds.
Introduction
Prostaglandins are lipid autacoids derived from arachidonic acid that are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and reproduction.[1] The discovery of 19-hydroxylated prostaglandins in human seminal fluid marked a significant advancement in the field, revealing a new dimension of prostaglandin (B15479496) metabolism and function.[2][3] These compounds are characterized by the addition of a hydroxyl group at the 19th carbon position of the prostaglandin backbone, a modification that can significantly alter their biological activity. This guide will delve into the current understanding of these unique molecules, from their biochemical origins to their potential as therapeutic targets.
Natural Occurrence and Quantitative Data
The most significant natural reservoir of 19-hydroxylated prostaglandins in mammals is the seminal fluid of primates, including humans.[2][3][4] Their presence in other tissues is less well-documented, though the enzymatic machinery for their synthesis has been identified in other locations, such as the skin. The concentrations of these prostaglandins in seminal plasma are notably high, often exceeding those of their non-hydroxylated counterparts.
Table 1: Quantitative Data of 19-Hydroxylated Prostaglandins in Human Seminal Plasma
| Prostaglandin | Concentration (µg/mL) | Specimen | Reference(s) |
| 19-Hydroxy-PGEs (E1 + E2) | 592.6 ± 312.5 (range: 142.1–1047) | Seminal Plasma (fertile men) | [5] |
| 19-Hydroxy-PGEs (E1 + E2) | 90 - 260 | Seminal Plasma (fertile men) | [4] |
| 19-Hydroxy-PGFs (F1α + F2α) | 12.66 ± 5.21 (range: 4–19) | Seminal Plasma (fertile men) | [5] |
Biosynthesis of 19-Hydroxylated Prostaglandins
The biosynthesis of 19-hydroxylated prostaglandins is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. The key enzymes involved are prostaglandin H (PGH) synthase-2, cytochrome P450 enzymes of the CYP4F subfamily (specifically CYP4F8), and microsomal PGE synthase-1. This enzymatic cascade is prominently active in the epithelial cells of the seminal vesicles and vas deferens.
The proposed biosynthetic pathway is as follows:
-
Arachidonic Acid to PGH2: PGH synthase-2 (also known as cyclooxygenase-2 or COX-2) catalyzes the conversion of arachidonic acid to the unstable intermediate, prostaglandin H2 (PGH2).
-
19-Hydroxylation of PGH2: The cytochrome P450 enzyme, CYP4F8, then specifically hydroxylates PGH2 at the 19th carbon position to form 19-hydroxy-PGH2.
-
Isomerization to 19-Hydroxy-PGE2: Finally, microsomal PGE synthase-1 isomerizes 19-hydroxy-PGH2 to the more stable and biologically active 19-hydroxy-PGE2.
A similar pathway is presumed for the synthesis of 19-hydroxy-PGE1 from dihomo-γ-linolenic acid.
Biosynthesis of 19-Hydroxy-PGE2.
Physiological Roles and Signaling Pathways
The physiological roles of 19-hydroxylated prostaglandins are still under active investigation, but current evidence suggests they play significant roles in reproductive physiology and may have broader effects on smooth muscle function and other systems.
Reproductive System
Given their high concentrations in seminal fluid, a primary role for 19-hydroxylated prostaglandins in male reproductive function is strongly indicated. They are thought to be involved in processes such as sperm motility, fertilization, and the modulation of the female reproductive tract following insemination.
Smooth Muscle Regulation
19(R)-Hydroxy-PGE1 has been shown to exhibit contractile activity on smooth muscle preparations.[6] This suggests a potential role in regulating vascular tone and the function of other smooth muscle-containing organs.
Signaling Pathways
19-hydroxylated prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.
-
19(R)-Hydroxy-PGE1: This prostaglandin is an agonist of the EP1 and EP3 prostaglandin receptors.[6]
-
EP1 Receptor Signaling: The EP1 receptor is coupled to Gq proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
EP3 Receptor Signaling: The EP3 receptor primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Signaling of 19(R)-Hydroxy-PGE1 via EP1 and EP3 receptors.
-
19(R)-Hydroxy-PGE2: This prostaglandin is a selective agonist for the EP2 receptor.[8]
Signaling of 19(R)-Hydroxy-PGE2 via the EP2 receptor.
Experimental Protocols
Accurate quantification and analysis of 19-hydroxylated prostaglandins require robust and sensitive analytical methods. The following sections outline key experimental protocols for their extraction and analysis from biological matrices.
Extraction of 19-Hydroxylated Prostaglandins from Seminal Plasma
Objective: To extract 19-hydroxylated prostaglandins from seminal plasma for subsequent analysis by GC-MS or LC-MS/MS.
Materials:
-
Seminal plasma samples
-
PGF2α-d4 (internal standard)
-
Formic acid
-
Octadecyl-bonded silica (B1680970) gel solid-phase extraction (SPE) cartridges
-
Solvents for SPE (e.g., methanol-water mixtures)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Protocol:
-
Sample Preparation: Immediately after ejaculation, centrifuge the semen sample to separate the seminal plasma.[5] To prevent degradation, samples can be stored in acetone (B3395972) at -20°C.[4]
-
Internal Standard Spiking: Add a known amount of PGF2α-d4 to the seminal plasma sample to serve as an internal standard for quantification.[5]
-
Protein Precipitation and Acidification: Add cold methanol to the plasma sample to precipitate proteins. Centrifuge to pellet the precipitate. Acidify the supernatant with formic acid to a pH of approximately 3-4 to protonate the prostaglandins.[11]
-
Solid-Phase Extraction (SPE): a. Condition the octadecyl-bonded silica gel SPE cartridge with methanol followed by water. b. Load the acidified supernatant onto the SPE cartridge. c. Wash the cartridge with a low concentration of methanol in water to remove polar impurities. d. Elute the prostaglandins from the cartridge with a higher concentration of methanol.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
Workflow for the extraction of 19-hydroxylated prostaglandins.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify 19-hydroxylated prostaglandins using GC-MS.
Protocol:
-
Derivatization: Prostaglandins are not sufficiently volatile for GC analysis and require derivatization. a. Oximation: Convert the keto group of PGEs to an oxime derivative. b. Esterification: Convert the carboxylic acid group to a methyl ester. c. Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like piperidine.[5] This reaction is typically carried out at 60°C for 30 minutes.[5]
-
GC Separation:
-
Column: Use a high-temperature capillary column suitable for separating steroid and prostaglandin derivatives (e.g., Dexsil 300).[5]
-
Temperature Program: An isothermal or temperature-programmed method should be optimized to achieve baseline separation of the different prostaglandin derivatives. An example from the literature uses an isothermal temperature of 280°C.[5]
-
-
MS Detection:
-
Ionization: Use electron ionization (EI).
-
Detection Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of each 19-hydroxylated prostaglandin derivative.[5]
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate, identify, and quantify 19-hydroxylated prostaglandins using LC-MS/MS. This method often does not require derivatization.
Protocol:
-
LC Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically used for separation.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the specific 19-hydroxylated prostaglandin in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides very high selectivity and sensitivity.
-
Conclusion and Future Directions
19-Hydroxylated prostaglandins represent a fascinating and physiologically important class of lipid mediators. While their high concentration in seminal fluid points to a crucial role in reproduction, the presence of the necessary biosynthetic enzymes in other tissues suggests broader physiological functions that are yet to be fully elucidated. Further research is needed to explore the roles of these compounds in the cardiovascular, renal, and immune systems, and to fully characterize their downstream signaling pathways. The development of specific agonists and antagonists for the receptors they target will be instrumental in dissecting their physiological functions and exploring their therapeutic potential in areas such as male infertility, cardiovascular disease, and inflammatory disorders. The detailed methodologies provided in this guide should serve as a valuable resource for researchers embarking on the study of these unique and potent signaling molecules.
References
- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice | MDPI [mdpi.com]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Metabolites of 19(R)-hydroxy Prostaglandin E1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-hydroxy PGE1) is a significant prostanoid, notably abundant in primate semen.[1][2] While its biological activities, including agonism at EP1 and EP3 receptors, are recognized, its metabolic fate is not extensively documented in scientific literature.[3] This technical guide delineates the theoretical metabolic pathways of 19(R)-hydroxy PGE1, constructed from the established metabolism of Prostaglandin E1 (PGE1) and other related eicosanoids. This document provides a framework for researchers investigating the pharmacology and disposition of this compound, detailing the enzymatic processes likely involved, and presenting methodologies for future experimental validation.
Introduction
Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids that play crucial roles in various physiological and pathological processes. 19(R)-hydroxy PGE1 is a hydroxylated derivative of PGE1, and understanding its metabolism is essential for elucidating its complete biological profile, including its duration of action and potential for active metabolites. The metabolic pathways of prostaglandins are primarily governed by a series of enzymatic reactions involving oxidation and reduction. This guide outlines the predicted metabolic transformations of 19(R)-hydroxy PGE1.
Theoretical Metabolic Pathways
The metabolism of 19(R)-hydroxy PGE1 is hypothesized to proceed through several key enzymatic steps, analogous to the known metabolism of PGE1. The primary enzymes involved are prostaglandin 19-hydroxylase, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and Δ13-reductase.
Key Metabolic Reactions
-
Oxidation of the 15-hydroxyl group: The initial and rate-limiting step in the catabolism of most prostaglandins is the oxidation of the hydroxyl group at carbon 15, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5] This reaction would convert 19(R)-hydroxy PGE1 into 15-keto-19(R)-hydroxy PGE1. This metabolite is expected to have significantly reduced biological activity.[6]
-
Reduction of the 13,14-double bond: Following the oxidation at C-15, the double bond at C-13 is typically reduced by 13,14-dihydro-prostaglandin reductase. This would lead to the formation of 15-keto-13,14-dihydro-19(R)-hydroxy PGE1.
-
Reduction of the 15-keto group: The 15-keto group can be subsequently reduced to a 15-hydroxyl group, yielding 13,14-dihydro-19(R)-hydroxy PGE1. This is considered a theoretical metabolite formed from 13,14-dihydro PGE1 by an ω-1 hydroxylase.[4][7]
-
Dehydration: Dehydration of 19(R)-hydroxy PGE1 is a potential pathway that could lead to the formation of 19,20-dehydro-PGE1.[8]
The interplay of these reactions results in a cascade of metabolites, each with potentially distinct biological properties.
Diagram of Theoretical Metabolic Pathway
Caption: Theoretical metabolic pathway of 19(R)-hydroxy Prostaglandin E1.
Quantitative Data
Direct quantitative data on the metabolites of 19(R)-hydroxy PGE1 are not currently available in the published literature. However, studies on the metabolism of PGE1 provide a basis for what might be expected. For instance, upon intravenous infusion of PGE1 in human subjects, the plasma concentrations of its metabolites, 13,14-dihydro-PGE1 (PGE0) and 15-keto-13,14-dihydro-PGE1 (PGE0-M), were found to be significantly elevated.[9]
Table 1: Analogous Quantitative Data for PGE1 Metabolites
| Metabolite | Fold Increase in Plasma Concentration (vs. placebo) | Reference |
| 13,14-dihydro-PGE1 (PGE0) | 8-fold | [9] |
| 15-keto-13,14-dihydro-PGE1 | 20-fold | [9] |
Note: This data is for PGE1 and serves as an analogy. Experimental determination is required for 19(R)-hydroxy PGE1 metabolites.
Experimental Protocols
The identification and quantification of the theoretical metabolites of 19(R)-hydroxy PGE1 would require a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.
In Vitro Metabolism using Liver Microsomes
This protocol is a standard method to study the phase I metabolism of a compound.
Objective: To identify the metabolites of 19(R)-hydroxy PGE1 formed by cytochrome P450 enzymes.
Materials:
-
This compound
-
Human liver microsomes (or from other relevant species)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add 19(R)-hydroxy PGE1 to the microsomal suspension.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specified time period (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS.
Diagram of In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism studies.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins and their metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for 19(R)-hydroxy PGE1 and its putative metabolites.
Signaling Pathways
19(R)-hydroxy PGE1 is an agonist for the EP1 and EP3 prostanoid receptors.[3] The signaling pathways initiated by the binding of 19(R)-hydroxy PGE1 to these receptors are crucial for its biological effects. The signaling pathways of its theoretical metabolites have not been investigated.
Diagram of 19(R)-hydroxy PGE1 Signaling
Caption: Signaling of 19(R)-hydroxy PGE1 via EP1 and EP3 receptors.
Conclusion
The metabolism of this compound is a critical area of research for a complete understanding of its pharmacological profile. This guide provides a theoretical framework for its metabolic pathways, based on the well-established principles of prostaglandin metabolism. The outlined experimental protocols offer a starting point for the definitive identification and quantification of its metabolites. Further research in this area will be invaluable for the fields of reproductive biology, pharmacology, and drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin and leukotriene omega-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tennacadsci.org [tennacadsci.org]
- 8. The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 19(R)-hydroxy Prostaglandin E1 in Seminal Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxy Prostaglandin (B15479496) E1 (19-OH PGE1) is a major prostaglandin found in high concentrations in the seminal plasma of primates, including humans.[1] It is known to be a potent agonist for the E-prostanoid (EP) receptor subtypes EP1 and EP3, which are involved in various physiological processes, including smooth muscle contraction.[2][3] The accurate quantification of 19(R)-hydroxy PGE1 in seminal plasma is crucial for understanding its physiological roles, its potential as a biomarker for male fertility, and for the development of therapeutic agents targeting prostaglandin signaling pathways.
This document provides detailed application notes and protocols for the quantification of 19(R)-hydroxy PGE1 in seminal plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also includes information on its signaling pathways and a summary of reported concentrations in human seminal plasma.
Quantitative Data Summary
The concentration of 19-hydroxy Prostaglandin E (a group including 19-OH PGE1 and 19-OH PGE2) in human seminal plasma has been reported in several studies. The following table summarizes these findings, with all units standardized to µg/mL for ease of comparison.
| Study Population | Analytical Method | Mean Concentration of 19-hydroxy PGE (µg/mL) | Concentration Range of 19-hydroxy PGE (µg/mL) | Reference |
| Men with proven fertility | Gas Chromatography | - | 90 - 260 | [4] |
| Fertile Men | Gas Chromatography-Mass Spectrometry | 592.6 ± 312.5 | 142.1 - 1047 | [5] |
| Fertile Men | Not Specified | 245.7 | - | [6] |
| Normal Men (Volunteers) | Not Specified | 89 | - | [7] |
Note: Some studies measure the combined concentration of 19-hydroxy PGE1 and 19-hydroxy PGE2.
Experimental Protocols
Seminal Plasma Sample Preparation
Proper sample handling is critical to prevent the degradation of prostaglandins (B1171923).
1.1. Semen Collection and Liquefaction:
-
Collect semen samples by masturbation into a sterile, wide-mouthed container.[8]
-
Allow the semen to liquefy at room temperature for 15-60 minutes.[9]
-
If the sample is highly viscous or does not liquefy within 60 minutes, it can be treated with a liquefaction kit or subjected to mechanical mixing.[9]
1.2. Seminal Plasma Separation:
-
Once liquefied, centrifuge the semen sample to separate the seminal plasma from the spermatozoa. A typical centrifugation parameter is 1600 rpm for 10 minutes.[10]
-
Carefully aspirate the supernatant (seminal plasma) without disturbing the sperm pellet.[10]
1.3. Storage:
-
For short-term storage, seminal plasma can be kept at 0°C. However, for long-term storage and to prevent degradation of E-series prostaglandins, it is recommended to store the samples in acetone (B3395972) at -20°C.[4]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a traditional and robust method for the quantification of prostaglandins, though it requires derivatization to increase the volatility of the analytes.[11]
2.1. Extraction and Derivatization:
-
Extraction: Prostaglandins can be extracted from seminal plasma using organic solvents such as acetone.[12]
-
Oximation: To protect the ketone group of PGE1, an oximation step is performed. This involves reacting the extract with a solution of a hydroxylamine (B1172632) derivative.[4]
-
Methylation: The carboxyl group is then methylated, for example, by using diazomethane.[4]
-
Trimethylsilylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers to increase volatility. This can be achieved by reacting the sample with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide and piperidine.[4][5]
2.2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A packed column such as Dexsil 300 can be used.[5]
-
Injector Temperature: Set to an appropriate temperature to ensure volatilization without degradation.
-
Oven Program: A temperature program is used to separate the derivatized prostaglandins. An isothermal temperature of 280°C has been reported.[5]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The analysis is performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized 19(R)-hydroxy PGE1.[5]
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of prostaglandins without the need for extensive derivatization.[11][13]
3.1. Extraction:
-
Solid-Phase Extraction (SPE): SPE is a common method for cleaning up and concentrating prostaglandins from biological matrices. A C18 SPE cartridge can be used for this purpose.
-
Liquid-Liquid Extraction (LLE): LLE with a solvent system like hexane/ethyl acetate (B1210297) can also be employed.[14]
3.2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase column, such as a Luna phenyl-hexyl column (2 x 150 mm, 3 µm), is suitable for separating prostaglandins.[11]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate, pH 8.5) and an organic component (e.g., acetonitrile) is typically used.[11]
-
Flow Rate: A flow rate of around 200 µL/min is common.[11]
-
-
Mass Spectrometry:
-
Ionization: Negative ion electrospray ionization (ESI-) is generally used for prostaglandin analysis.[11]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves monitoring the transition of the deprotonated molecule [M-H]⁻ to specific product ions after collision-induced dissociation. This technique provides excellent selectivity and sensitivity.[11]
-
Signaling Pathways and Visualizations
19(R)-hydroxy Prostaglandin E1 exerts its biological effects by binding to and activating the EP1 and EP3 receptors.[2]
EP1 Receptor Signaling Pathway
The EP1 receptor is coupled to Gq proteins. Upon activation, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration.[15][16]
Caption: EP1 receptor signaling cascade.
EP3 Receptor Signaling Pathway
The EP3 receptor is unique as it can couple to multiple G proteins, primarily Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][12] It can also couple to Gq, leading to an increase in intracellular calcium.[17]
Caption: EP3 receptor inhibitory signaling cascade.
Experimental Workflow for Quantification
The overall workflow for the quantification of 19(R)-hydroxy PGE1 in seminal plasma is summarized below.
Caption: General experimental workflow.
References
- 1. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of prostaglandins in seminal fluid of fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of seminal prostaglandins in male fertility. I. Relationship of prostaglandin E and 19-OH prostaglandin E with seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Semen preparation techniques in intrauterine insemination: A comparison of non-temperature and temperature controlled centrifugation in cases of unexplained infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mes-global.com [mes-global.com]
- 10. androfert.com.br [androfert.com.br]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of 19-Hydroxy Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) (PGs) are a group of physiologically active lipid compounds with diverse hormone-like effects. The 19-hydroxy prostaglandins, particularly 19-hydroxy PGE1, 19-hydroxy PGE2, 19-hydroxy PGF1α, and 19-hydroxy PGF2α, are significant constituents of human seminal plasma and are involved in various biological processes.[1] For instance, 19-hydroxy PGE2 has been identified as a selective agonist for the EP2 prostaglandin (B15479496) receptor, while 19(R)-Hydroxy prostaglandin E1 acts as an agonist for EP1 and EP3 receptors, suggesting roles in smooth muscle relaxation and other signaling pathways.[2][3]
Accurate quantification of these compounds in biological matrices is crucial for understanding their physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific detection of prostaglandins.[4][5] However, due to their low volatility, prostaglandins require chemical derivatization prior to GC-MS analysis.[5] This document provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of 19-hydroxy prostaglandins from biological samples, with a focus on seminal plasma.
Experimental Protocols
This section outlines a representative protocol for the analysis of 19-hydroxy prostaglandins by GC-MS. This protocol is a composite of established methods for prostaglandin analysis and may require optimization for specific laboratory conditions and instrumentation.[6][7]
Sample Collection and Storage
-
Biological Sample: Human seminal plasma is a primary matrix for the analysis of 19-hydroxy prostaglandins.[1]
-
Collection: Seminal fluid should be collected and immediately frozen to prevent enzymatic degradation of prostaglandins.[1]
-
Storage: Samples should be stored at -80°C until analysis.
Extraction of Prostaglandins
This protocol utilizes solid-phase extraction (SPE) for the cleanup and concentration of prostaglandins from the biological matrix.
-
Apparatus and Reagents:
-
C18 SPE cartridges
-
Deionized water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Nitrogen gas evaporator
-
-
Procedure:
-
Thaw the seminal plasma sample on ice.
-
Acidify the sample to approximately pH 3.5 with 1M HCl.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 10 mL of hexane to remove non-polar lipids.
-
Elute the prostaglandins with 10 mL of ethyl acetate.
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Derivatization of Prostaglandins for GC-MS Analysis
A multi-step derivatization is required to increase the volatility of the prostaglandins. This involves the formation of a methoxime, followed by esterification of the carboxylic acid and silylation of the hydroxyl groups.[6]
-
Apparatus and Reagents:
-
Methoxyamine hydrochloride in pyridine (B92270)
-
Diazomethane (B1218177) solution (for methyl ester formation) or N,N-Dimethylformamide dimethyl acetal (B89532)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
Conical reaction vials
-
-
Procedure:
-
Methoxime Formation:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (10 mg/mL).
-
Heat at 60°C for 1 hour to convert the keto groups to methoximes.
-
Evaporate the pyridine under a stream of nitrogen.
-
-
Methyl Ester Formation:
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).
-
Alternatively, for a safer procedure, add 50 µL of N,N-Dimethylformamide dimethyl acetal and heat at 60°C for 15 minutes.
-
Evaporate the reagent under nitrogen.
-
-
Trimethylsilyl Ether Formation:
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS.
-
Heat at 60°C for 30 minutes to silylate the hydroxyl groups.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD) is suitable for this analysis.[8]
-
GC Conditions (Representative): [6]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column coated with a mid-polarity phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1-2 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Negative Ion Chemical Ionization (NICI) can also be used for enhanced sensitivity.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan mode for qualitative analysis.
-
Data Presentation: Predicted Quantitative Data
The following table summarizes the predicted molecular weights and key mass spectral ions for the fully derivatized 19-hydroxy prostaglandins. These are theoretical values and should be confirmed with authentic standards. The fragmentation is predicted based on common pathways for derivatized prostaglandins, including the loss of the methyl group, trimethylsilanol (B90980) (TMSOH), and cleavage of the hydrocarbon chains.
| Compound | Derivatized Formula | Predicted MW ( g/mol ) | Predicted Key m/z Ratios for SIM |
| 19-hydroxy PGE1 | C₃₁H₆₁NO₆Si₄ | 688.2 | 673 [M-15]⁺, 598 [M-90]⁺, 582, 508, 418 |
| 19-hydroxy PGE2 | C₃₁H₅₉NO₆Si₄ | 686.2 | 671 [M-15]⁺, 596 [M-90]⁺, 580, 506, 416 |
| 19-hydroxy PGF1α | C₃₁H₆₅O₅Si₄ | 662.2 | 647 [M-15]⁺, 572 [M-90]⁺, 482, 392, 302 |
| 19-hydroxy PGF2α | C₃₁H₆₃O₅Si₄ | 660.2 | 645 [M-15]⁺, 570 [M-90]⁺, 480, 390, 300 |
M-15 corresponds to the loss of a methyl group. M-90 corresponds to the loss of trimethylsilanol (TMSOH).
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of 19-hydroxy prostaglandins.
Signaling Pathways of 19-Hydroxy Prostaglandin E
19-Hydroxy PGE2 is a selective agonist for the EP2 receptor, which primarily signals through the Gs alpha subunit to activate adenylyl cyclase. 19-Hydroxy PGE1 is an agonist for EP1 and EP3 receptors, which signal through Gq and Gi alpha subunits, respectively.
Caption: Signaling pathways of 19-hydroxy PGE1 and 19-hydroxy PGE2.
References
- 1. Prostaglandins in human seminal fluid: two novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E1 and E2 in bovine semen: quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic-mass spectrometric profiling with negative-ion chemical ionization detection of prostaglandins and their 15-keto and 15-keto-13,14-dihydro catabolites in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
Application Notes and Protocols for Smooth Muscle Contraction Assay Using 19(R)-Hydroxy Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-hydroxy PGE1) is a naturally occurring prostaglandin and a major component of primate semen.[1][2] It is a potent agonist of the E-prostanoid (EP) receptors, specifically subtypes EP1 and EP3, which are associated with contractile activity in smooth muscle preparations.[1][2][3] Understanding the contractile effects of 19(R)-hydroxy PGE1 on various smooth muscle tissues is crucial for research in reproductive physiology, pharmacology, and the development of therapeutic agents targeting smooth muscle function.
These application notes provide a detailed protocol for performing a smooth muscle contraction assay using 19(R)-hydroxy PGE1 in an isolated organ bath system. This method allows for the quantitative analysis of the compound's potency and efficacy in inducing smooth muscle contraction.
Mechanism of Action
19(R)-hydroxy PGE1 mediates its contractile effect on smooth muscle primarily through the activation of two G-protein coupled receptor subtypes: EP1 and EP3.[1][3]
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ is a primary trigger for smooth muscle contraction.[4][5]
-
EP3 Receptor Activation: The EP3 receptor can couple to multiple G proteins, including Gi and Gq. The Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels can contribute to contraction by decreasing the activity of protein kinase A (PKA), which normally promotes relaxation. The Gq pathway, similar to EP1 activation, stimulates the PLC-IP3-Ca2+ cascade.[5][6][7]
The combined activation of these pathways leads to a robust increase in intracellular calcium, resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Signaling Pathway of 19(R)-Hydroxy PGE1 in Smooth Muscle Contraction
References
- 1. youtube.com [youtube.com]
- 2. himedialabs.com [himedialabs.com]
- 3. support.harvardapparatus.com [support.harvardapparatus.com]
- 4. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stimulatory (EP1 and EP3) and inhibitory (EP2) prostaglandin E2 receptors in isolated ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparing 19(R)-hydroxy Prostaglandin E1 Solutions for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-hydroxy PGE1) is a physiologically active lipid compound and a major prostaglandin found in primate semen.[1][2] It functions as an agonist for the EP1 and EP3 prostanoid receptor subtypes, playing a role in smooth muscle contraction.[1][2][3] Due to its biological activities, 19(R)-hydroxy PGE1 is a valuable tool for in vitro studies investigating signal transduction, smooth muscle physiology, and other cellular processes.
These application notes provide detailed protocols for the preparation of 19(R)-hydroxy PGE1 solutions for use in a variety of in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in your assays.
Physicochemical Properties and Solubility
Proper handling and solution preparation of 19(R)-hydroxy PGE1 require an understanding of its physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₆ | [1][4] |
| Molecular Weight | 370.5 g/mol | [2][4] |
| Purity | ≥98% (typically) | - |
| Appearance | Typically provided as a solution in an organic solvent | [2] |
| Storage | Store at -20°C or -80°C for long-term stability | [2] |
| Stability | ≥ 1 year when stored properly in an organic solvent | [2] |
Solubility Data:
The solubility of 19(R)-hydroxy PGE1 is critical for preparing aqueous solutions for in vitro studies. While specific data for 19(R)-hydroxy PGE1 is limited, the solubility of the parent compound, Prostaglandin E1 (PGE1), provides a reliable reference.
| Solvent | Solubility (from PGE1) |
| DMF | >100 mg/mL |
| DMSO | >50 mg/mL |
| Ethanol (B145695) | >50 mg/mL |
| PBS (pH 7.2) | >1.6 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a high-concentration stock solution of 19(R)-hydroxy PGE1 in an organic solvent. This stock solution is not suitable for direct addition to cell cultures but serves as a stable, long-term source for preparing working solutions.
Materials:
-
19(R)-hydroxy Prostaglandin E1 (as a solid or pre-dissolved in a known amount of solvent)
-
Anhydrous ethanol (≥99.5%) or Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Reconstitution (if starting from solid):
-
Allow the vial of 19(R)-hydroxy PGE1 to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of anhydrous ethanol or DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the solid is completely dissolved.
-
-
Dilution (if starting from a pre-dissolved solution):
-
If 19(R)-hydroxy PGE1 is supplied in a solvent like ethanol, you can use it directly as the stock solution or perform a further dilution in the same solvent to a more convenient concentration.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C. When stored properly, the stock solution in an organic solvent is stable for at least one year.[2]
-
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the serial dilution of the organic stock solution to prepare aqueous working solutions suitable for direct application to cell cultures.
Materials:
-
High-concentration stock solution of 19(R)-hydroxy PGE1 (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., DMEM, RPMI-1640), or other aqueous buffer as required by the experiment.
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in the same organic solvent. For example, dilute the 10 mg/mL stock 1:10 in ethanol to obtain a 1 mg/mL solution. This step can improve the accuracy of subsequent dilutions into aqueous solutions.
-
-
Aqueous Dilution:
-
Warm the required volume of cell culture medium or buffer to the desired experimental temperature (typically 37°C).
-
Perform a serial dilution of the organic stock or intermediate solution into the pre-warmed aqueous medium. Crucially, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution from a 10 mM stock in ethanol:
-
Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
-
pH and Stability Considerations:
-
Prostaglandins (B1171923) are susceptible to degradation in aqueous solutions, with stability being pH-dependent. While cell culture media are buffered, prolonged incubation may lead to degradation.
-
It is recommended to prepare fresh aqueous working solutions for each experiment from the frozen organic stock. Do not store aqueous solutions of prostaglandins for extended periods.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
19(R)-hydroxy PGE1 exerts its effects by binding to and activating the EP1 and EP3 prostanoid receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades can vary depending on the cell type and the specific G-proteins coupled to the receptors.
Caption: Signaling pathway of 19(R)-hydroxy PGE1 via EP1 and EP3 receptors.
Experimental Workflow for Solution Preparation
The following diagram illustrates the recommended workflow for preparing 19(R)-hydroxy PGE1 solutions for in vitro experiments.
Caption: Workflow for preparing 19(R)-hydroxy PGE1 solutions.
References
Application Notes and Protocols for 19(R)-hydroxy PGE1 in Primary Cultured Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-hydroxy PGE1) is a major prostaglandin found in primate semen.[1] It functions as an agonist for the EP1 and EP3 prostanoid receptor subtypes, leading to contractile activity in smooth muscle preparations.[1][2] This document provides detailed application notes and protocols for the use of 19(R)-hydroxy PGE1 in primary cultured smooth muscle cells, focusing on its potential signaling pathways and methods for studying its effects.
While direct studies on the effects of 19(R)-hydroxy PGE1 on primary cultured smooth muscle cells are limited, its known agonism at EP1 and EP3 receptors allows for the inference of its likely signaling mechanisms and biological effects. Prostaglandin E1 (PGE1), the parent compound, has been shown to have a dual effect on vascular smooth muscle cell proliferation, which is dependent on the cell cycle stage and often mediated by cyclic AMP (cAMP).[3][4][5]
Data Presentation
The following table summarizes the available quantitative data for 19(R)-hydroxy PGE1. It is important to note that this data is from studies on isolated smooth muscle preparations, not primary cultured cells, and serves as a general indicator of its potency at EP1 and EP3 receptors.
| Parameter | Value | Cell/Tissue Type | Receptor Expressed | Reference |
| EC50 | 320 nM | Guinea Pig Ileum | EP1 | [1] |
| EC50 | 80 nM | Chick Ileum | EP3 | [1] |
Signaling Pathways
Based on its activity as an EP1 and EP3 receptor agonist, 19(R)-hydroxy PGE1 is expected to activate multiple signaling cascades in primary smooth muscle cells.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq G-protein. Its activation by 19(R)-hydroxy PGE1 is predicted to initiate the following pathway:
-
Activation of Phospholipase C (PLC): Gq activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Increase in Intracellular Calcium: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.
-
Activation of Protein Kinase C (PKC): Both DAG and increased intracellular calcium activate PKC, which can phosphorylate various downstream targets, influencing processes like cell contraction and proliferation.
EP3 Receptor Signaling
The EP3 receptor exhibits more complex signaling as it can couple to multiple G-proteins, including Gi, Gs, and Gq, with different isoforms potentially favoring different pathways.[1][6]
-
Gi-Coupled Pathway: This is the primary signaling pathway for EP3 receptors. Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] This can lead to smooth muscle contraction.
-
Gs-Coupled Pathway: Some EP3 isoforms can couple to Gs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[6]
-
Gq-Coupled Pathway: Similar to the EP1 receptor, some EP3 isoforms can couple to Gq, leading to an increase in intracellular calcium.[6]
-
Rho/ROCK Pathway: In vascular smooth muscle, EP3-mediated contraction can also occur through a Ca²⁺-independent pathway involving the activation of Rho-associated kinase (ROCK).[8]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of 19(R)-hydroxy PGE1 on primary cultured smooth muscle cells.
Protocol 1: Primary Smooth Muscle Cell Culture
This protocol is adapted from methods for isolating smooth muscle cells from rat thoracic aorta.[9]
Materials:
-
DMEM containing 20% FBS
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺-free
-
75% Ethanol
-
Sterile surgical instruments
-
T25 tissue culture flasks
Procedure:
-
Aorta Excision: Euthanize the animal according to approved protocols. Decontaminate the animal with 75% ethanol.[9] Aseptically open the chest cavity and excise the thoracic aorta.[9]
-
Tissue Preparation: Place the aorta in a petri dish containing ice-cold, Ca²⁺ and Mg²⁺-free PBS.[9] Carefully remove surrounding fatty and connective tissues.
-
Explant Seeding: Cut the cleaned aorta into small pieces (approximately 1-2 mm²). Place about 15 tissue pieces into a T25 culture flask, ensuring they adhere to the bottom surface.[9]
-
Initial Culture: After 4-6 hours to allow for firm adherence, carefully add 2 mL of DMEM with 20% FBS to the flask.[9] Incubate at 37°C in a humidified atmosphere with 5% CO₂. Avoid disturbing the flask for the first 48 hours.[9]
-
Media Changes and Cell Growth: Replenish the culture medium after 72 hours and then every 48 hours thereafter.[9] Smooth muscle cells will begin to migrate out from the explants.
-
Subculturing: Once the cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using a trypsin-EDTA solution. Neutralize the trypsin with serum-containing medium and re-plate the cells at a suitable split ratio.
-
Cell Characterization: Confirm the purity of the smooth muscle cell culture using immunofluorescent staining for α-smooth muscle actin (α-SM-actin).[9]
Protocol 2: Western Blotting for Signaling Protein Activation
This protocol can be used to assess the activation of key signaling proteins such as PKC, ROCK, and ERK following treatment with 19(R)-hydroxy PGE1.
Materials:
-
Primary cultured smooth muscle cells
-
19(R)-hydroxy PGE1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-phospho-ROCK, anti-phospho-ERK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed primary smooth muscle cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours prior to the experiment. Treat the cells with various concentrations of 19(R)-hydroxy PGE1 for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2] Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein by boiling in SDS sample buffer.[2] Separate the proteins by size on an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[10] Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[2][4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
Protocol 3: cAMP Measurement Assay
This protocol is for determining changes in intracellular cAMP levels in response to 19(R)-hydroxy PGE1 treatment, which is particularly relevant for the EP3 receptor's Gi- and Gs-coupled signaling.
Materials:
-
Primary cultured smooth muscle cells
-
19(R)-hydroxy PGE1
-
Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell stimulation buffer
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Seeding and Treatment: Seed primary smooth muscle cells in a 96-well or 384-well plate and grow to confluency.[11] On the day of the assay, replace the culture medium with stimulation buffer.[11] Treat the cells with different concentrations of 19(R)-hydroxy PGE1 for the specified duration.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement following the kit's protocol.[3] This typically involves the addition of detection reagents and measurement of a signal (e.g., absorbance, fluorescence, or luminescence) that is inversely or directly proportional to the amount of cAMP in the sample.[3]
-
Data Analysis: Generate a standard curve using the provided cAMP standards.[3] Calculate the concentration of cAMP in the cell lysates by interpolating from the standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of 19(R)-hydroxy PGE1 on primary cultured smooth muscle cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell cycle-dependent inhibition of human vascular smooth muscle cell proliferation by prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of prostaglandin E1 on DNA synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle related inhibition of mouse vascular smooth muscle cell proliferation by prostaglandin E1: relationship between prostaglandin E1 and intracellular cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 8. Prostaglandin E2-prostanoid EP3 signal induces vascular contraction via nPKC and ROCK activation in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of prostaglandin E2 EP1 receptor increases arteriolar tone and blood pressure in mice with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]
- 11. PTGER3 prostaglandin E receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
High-Sensitivity Immunoassay for Prostaglandin E Series: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) E2 (PGE2), a principal bioactive lipid, is a key mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its pleiotropic effects are mediated through four G protein-coupled receptor subtypes, EP1-4, which activate diverse downstream signaling pathways.[3][4] Given its potent biological activities and often low concentrations in biological fluids, highly sensitive and specific methods for the quantification of PGE2 and its metabolites are crucial for advancing research and drug development.
This document provides detailed application notes and protocols for a high-sensitivity immunoassay for the Prostaglandin E series, focusing on PGE2. It is intended to guide researchers, scientists, and drug development professionals in the accurate measurement of these important lipid mediators.
Introduction to Prostaglandin E2 and its Measurement
Prostaglandin E2 is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases.[4] It plays a significant role in vasodilation, immune response modulation, and regulation of renal hemodynamics.[1][2] Due to its rapid metabolism in circulation, direct measurement of PGE2 can be challenging. A more stable and reliable indicator of systemic PGE2 production is its major urinary metabolite, 7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid, often referred to as PGE-M or PGE-MUM.[5][6]
High-sensitivity immunoassays, such as competitive enzyme-linked immunosorbent assays (ELISAs), are powerful tools for the quantitative determination of PGE2 and its metabolites in various biological matrices, including serum, plasma, urine, saliva, and cell culture supernatants.[1][7] These assays offer the requisite sensitivity and specificity to detect the low concentrations of prostaglandins (B1171923) present in these samples.
Prostaglandin E2 Signaling Pathway
PGE2 exerts its biological effects by binding to four distinct E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different G proteins and activate divergent intracellular signaling cascades, leading to a wide range of cellular responses.[3]
-
EP1 Receptor: Primarily couples to Gq, leading to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Couple to Gs, activating adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[4][8]
-
EP3 Receptor: Primarily couples to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[4]
The differential expression of these receptors on various cell types accounts for the diverse and sometimes opposing effects of PGE2.
PGE2 Signaling Pathways
High-Sensitivity Competitive ELISA Protocol for PGE2
This protocol is a representative example based on commercially available high-sensitivity competitive ELISA kits.[1][7] Users should always refer to the specific kit manual for detailed instructions.
Principle of the Assay
This assay is a competitive binding immunoassay. PGE2 in the sample competes with a fixed amount of enzyme-conjugated PGE2 (e.g., alkaline phosphatase or horseradish peroxidase conjugate) for a limited number of binding sites on a monoclonal antibody coated onto a microplate. The amount of conjugated PGE2 that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample. After a wash step, a substrate is added, and the resulting color development is measured spectrophotometrically.
Principle of Competitive ELISA
Materials Required (but not always provided)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm).[9]
-
Precision pipettes and tips.
-
Graduated cylinders.
-
Tubes for standard and sample dilutions.
-
Orbital shaker.
-
Deionized or distilled water.
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Cell Culture Supernatants: Centrifuge to remove particulates.[10]
-
Serum: Use a serum separator tube and allow samples to clot before centrifugation.[10] To prevent ex vivo PGE2 synthesis, a COX inhibitor like indomethacin (B1671933) can be added.[10]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge.[11][12] The addition of a COX inhibitor is also recommended.[10]
-
Urine: Aseptically collect and centrifuge to remove particulate matter.[10]
-
Saliva: Dilute with assay buffer prior to use.[13]
-
Tissue Homogenates: Homogenize tissue in a suitable buffer containing a COX inhibitor.[14]
Samples may require dilution with the provided assay buffer to fall within the dynamic range of the assay.[10] For samples with very low PGE2 concentrations, an extraction step using C18 reverse-phase columns may be necessary.[15]
Assay Procedure
The following is a generalized workflow. Specific incubation times and temperatures will vary by kit manufacturer.
General High-Sensitivity ELISA Workflow
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and wash buffer as directed in the kit manual.[12]
-
Standard and Sample Addition: Add a defined volume of standards and prepared samples to the appropriate wells of the antibody-coated microplate.[9]
-
Competitive Reaction: Add the PGE2-enzyme conjugate and the anti-PGE2 antibody to the wells (the order may vary).[1] Incubate for the specified time to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash several times with the prepared wash buffer to remove any unbound reagents.[9]
-
Substrate Incubation: Add the substrate solution to each well and incubate to allow for color development.[9]
-
Stopping the Reaction: Add the stop solution to terminate the enzyme-substrate reaction.[9]
-
Data Acquisition: Immediately read the optical density (OD) of each well using a microplate reader set to the appropriate wavelength.[9]
-
Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Determine the concentration of PGE2 in the samples by interpolating their OD values from the standard curve.
Data Presentation: Performance Characteristics
The performance of high-sensitivity immunoassays for PGE2 can vary between different kits and manufacturers. The following tables summarize key quantitative data from various commercially available ELISA kits.
Table 1: Sensitivity and Detection Range of PGE2 Immunoassays
| Kit Provider | Sensitivity (Limit of Detection) | Detection Range | Reference |
| RayBiotech | ~0.1386 ng/mL | Not specified | [9] |
| Elabscience | 18.75 pg/mL | 31.25 - 2000 pg/mL | [11][16] |
| R&D Systems (High Sensitivity) | Mean MDD: 30.9 pg/mL (range 16.0-41.4 pg/mL) | Not explicitly stated, standards up to 1000 pg/mL | [10] |
| R&D Systems (Parameter) | 41.4 pg/mL | 39 - 2500 pg/mL | [17] |
| Arbor Assays | 2 - 1000 pg/mL (format dependent) | 2 - 1000 pg/mL | [13] |
| Cayman Chemical | ~11 pg/mL (LLOD) | 7.8 - 1000 pg/mL | [14] |
| Abcam | Not specified | Standards up to 2500 pg/mL | [15] |
| Cloud-Clone Corp | Not specified | Standards up to 2000 pg/mL | [18] |
| Various (via Biocompare) | 8.67 - 18.75 pg/mL | Varies, e.g., 15.6 - 1000 pg/mL, 31.25-2000 pg/mL | [19] |
MDD: Minimum Detectable Dose; LLOD: Lower Limit of Detection
Table 2: Specificity and Cross-Reactivity
High specificity is crucial to ensure that the assay is accurately measuring PGE2 and not structurally related prostaglandins.
| Antibody/Kit | Cross-Reactivity with Related Prostaglandins | Reference |
| Monoclonal Antibody (Neuman et al., 1988) | Minimal cross-reactivity with PGE1, PGA1, PGA2, PGB2, 6-keto-PGF1α, PGF2α, 13,14-dihydro-15-keto-PGE2, thromboxane (B8750289) B2, and arachidonic acid. | [20] |
| Elabscience Kit | No significant cross-reactivity or interference between PGE2 and its analogues was observed. | [11] |
| Highly Specific Antibodies (Bioanalysis Zone) | Polyclonal: <14% with eight analogs; Monoclonal: <5% with eight analogs. |
Immunoassays for PGE Metabolites
As PGE2 is rapidly metabolized, measuring its stable urinary metabolite, PGE-MUM, can provide a more integrated assessment of systemic PGE2 production.[5] Immunoassays for PGE-MUM, including radioimmunoassays (RIA) and chemiluminescent enzyme immunoassays (CLEIA), have been developed and validated.[5][21][22]
Table 3: Performance of a Chemiluminescent Enzyme Immunoassay for PGE-MUM
| Parameter | Performance | Reference |
| Limit of Detection | 1.0 ng/mL | [21][22] |
| Limit of Quantification | 1.3 ng/mL | [21][22] |
| Within-Run Reproducibility (CV%) | 1.4% - 2.2% | [21][22] |
| Cross-Reactivity | No cross-reactivity with PGE-MUM analogs. | [21][22] |
| Spike Recovery | 94% - 101% | [21][22] |
Conclusion
High-sensitivity immunoassays are indispensable tools for the accurate quantification of the Prostaglandin E series in biological samples. The choice of assay depends on the specific research question, the sample type, and the required sensitivity. Careful sample preparation and adherence to the manufacturer's protocol are paramount for obtaining reliable and reproducible data. The information and protocols provided herein serve as a comprehensive guide for researchers to effectively utilize these powerful analytical methods in their studies of inflammation, cancer, and other physiological and disease processes.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Prostaglandin E2 Parameter Assay Kit (KGE004B): Novus Biologicals [novusbio.com]
- 3. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significant Increase of Prostaglandin E‐Major Urinary Metabolite in Male Smokers: A Screening Study of Age and Gender Differences Using a Simple Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. arborassays.com [arborassays.com]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. raybiotech.com [raybiotech.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. arborassays.com [arborassays.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. abcam.com [abcam.com]
- 16. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 17. Prostaglandin E2 Parameter Assay Kit (KGE004B) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. biocompare.com [biocompare.com]
- 20. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E-Major Urinary Metabolite (PGE-MUM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Prostaglandin-Induced Cell Contraction Using an Impedance-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandins (B1171923) are a class of lipid autacoids derived from arachidonic acid that mediate a wide range of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.[1][2] Their effects on cellular contraction are critical in various contexts, such as uterine contractions during labor, bronchoconstriction in asthma, and regulation of blood pressure.[3][4][5] Prostaglandins exert these effects by binding to a family of G-protein coupled receptors (GPCRs), which trigger diverse intracellular signaling cascades.[2][6]
Studying the contractile responses of cells to prostaglandins is essential for understanding disease mechanisms and for the discovery of novel therapeutics. Traditional methods for measuring cell contraction, such as collagen gel contraction assays, are often low-throughput, labor-intensive, and provide qualitative rather than quantitative data.[7][8] To overcome these limitations, impedance-based cellular assays offer a non-invasive, label-free, and real-time method to monitor cell behavior.[9][10]
This application note provides a detailed protocol for using an impedance-based platform, such as the xCELLigence Real-Time Cell Analysis (RTCA) system, to quantitatively measure prostaglandin-induced cell contraction. The technology monitors changes in electrical impedance as cells alter their morphology and adhesion to microelectrodes on the bottom of a specialized culture plate.[7][11] GPCR activation by prostaglandins leads to cytoskeletal rearrangements and changes in cell shape, which are detected as a quantifiable change in impedance, providing a high-throughput method for functional screening and mechanistic studies.[9][12]
Principle of the Assay
The xCELLigence system measures electrical impedance across interdigitated microelectrodes integrated into the bottom of 96-well E-Plates.[7][11] When cells are seeded in these wells, they adhere and spread over the electrodes, impeding the flow of electric current. This impedance value is reported as a unitless parameter called the Cell Index (CI). The CI value is dependent on the number of cells, their morphology, and the quality of cell adhesion.
Cell contraction induced by prostaglandins causes a decrease in cell-substrate contact and a rounding of the cell body. This morphological change reduces the surface area covered by the cells on the electrodes, leading to a rapid decrease in the measured impedance (Cell Index). The magnitude and kinetics of this CI drop are directly proportional to the extent and speed of cell contraction. This allows for the real-time, quantitative assessment of cellular contractile responses to various stimuli.[7][8]
Prostaglandin (B15479496) Signaling Pathways in Cell Contraction
Prostaglandins signal through specific GPCRs, with the resulting cellular effect (contraction or relaxation) depending on the receptor subtype and the G-protein it couples to.[1][2]
-
Contractile Pathways (Gq Coupling): Prostaglandins like PGF2α and PGE2 (acting on the EP1 receptor) typically bind to receptors coupled to the Gq alpha subunit. This activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and the elevated cytosolic calcium activates downstream effectors like Rho-kinase, ultimately leading to smooth muscle contraction.[13][14]
-
Diverse PGE2 Signaling: Prostaglandin E2 is unique in that it can bind to four different receptor subtypes (EP1, EP2, EP3, EP4) that couple to different G-proteins, leading to opposing effects.[6][15] While EP1 causes contraction via Gq (as shown above), EP2 and EP4 couple to Gs to increase cAMP, leading to relaxation. EP3 often couples to Gi, which inhibits cAMP production and can also contribute to contraction.[3][6] This complexity makes PGE2 a prime target for study with functional assays.
Experimental Protocol
This protocol is a general guideline for a 96-well impedance-based assay to measure contraction in response to prostaglandins, using human bronchial smooth muscle cells (HBSMC) as an example.
Materials and Reagents
-
Equipment: xCELLigence RTCA System or similar impedance reader.
-
Consumables: 96-well E-Plates.
-
Cells: Human Bronchial Smooth Muscle Cells (HBSMC), Human Uterine Smooth Muscle Cells, or other contractile cell types of interest.
-
Reagents:
-
Complete cell culture medium (e.g., SmGM-2 Medium).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
Trypsin-EDTA solution.
-
Prostaglandins (e.g., PGE2, PGF2α) stock solutions.
-
Receptor antagonists/inhibitors (optional, for mechanistic studies).
-
Vehicle control (e.g., DMSO or PBS).
-
Experimental Workflow
Detailed Procedure
Day 1: Cell Seeding
-
Add 100 µL of pre-warmed cell culture medium to each well of a 96-well E-Plate to obtain a background reading.
-
Place the E-Plate onto the RTCA station and perform a background measurement.
-
Culture HBSMC to ~80% confluency. Harvest cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. Count the cells and adjust the concentration to the desired seeding density (e.g., 10,000 - 20,000 cells/well).
-
Remove the E-plate from the station. Aspirate the medium and add 100 µL of the cell suspension to each well.
-
Leave the plate at room temperature in the biosafety cabinet for 30 minutes to ensure even cell distribution.
-
Place the E-plate back into the RTCA station inside a 37°C, 5% CO2 incubator and start the kinetic measurement program to monitor cell adhesion and proliferation overnight.
Day 2: Compound Addition and Measurement
-
After 18-24 hours, confirm that the cells have formed a stable monolayer (the Cell Index curve should reach a plateau).
-
Prepare serial dilutions of prostaglandins (e.g., PGF2α from 1 nM to 10 µM) in serum-free medium. Also prepare vehicle and control solutions.
-
Stop the RTCA run. Remove the E-plate and carefully add 20 µL of the prepared compound dilutions to the appropriate wells.
-
For antagonist studies, pre-incubate the cells with the antagonist for 30-60 minutes before adding the prostaglandin agonist.
-
Immediately place the plate back on the RTCA station and initiate a new run to monitor the contractile response. Record data every 15-30 seconds for the first hour, then every 1-5 minutes for an additional 1-3 hours.
Data Analysis
-
Normalization: The raw Cell Index data is normalized to the last time point before compound addition. This is done by dividing the CI at each time point post-addition by the CI at the time of addition. The result is the "Normalized Cell Index".
-
Kinetic Response: Plot the Normalized Cell Index versus time to visualize the contractile response. Contraction is observed as a downward spike in the curve.
-
Dose-Response Curves: From the kinetic data, determine a time point that represents the maximum contractile response (the nadir of the curve). Extract the Normalized Cell Index values at this time point for each concentration of the prostaglandin.
-
Plot the percentage decrease in Cell Index against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to calculate the EC50 value.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Potency of Prostaglandins on Human Bronchial Smooth Muscle Cell Contraction. This table shows example dose-response data for two common prostaglandins, demonstrating the assay's ability to quantify and compare the potency of different contractile agents.
| Prostaglandin | EC50 (nM) | Maximum Contraction (% Decrease in Cell Index) |
| PGF2α | 15.2 ± 2.1 | 45.3 ± 3.8 |
| PGE2 | 88.5 ± 9.4 | 31.6 ± 4.2 |
| U-46619 (TP Agonist) | 5.8 ± 1.1 | 52.1 ± 4.5 |
Data are represented as mean ± SEM from n=4 experiments. Maximum contraction is calculated from the nadir of the impedance curve relative to the baseline before agonist addition.
Table 2: Inhibition of PGF2α-Induced Contraction by a Selective FP Receptor Antagonist. This table illustrates the use of the assay for screening inhibitors and confirming the mechanism of action. The IC50 value indicates the concentration of the antagonist required to inhibit 50% of the contraction induced by a fixed concentration of PGF2α (e.g., 100 nM).
| Antagonist | Target Receptor | IC50 (nM) |
| AL-8810 | FP Receptor | 45.6 ± 5.3 |
| Y-27632 | Rho-kinase | 120.1 ± 15.7 |
Data are represented as mean ± SEM from n=3 experiments.
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): Screen compound libraries to identify novel agonists or antagonists of prostaglandin receptors.[7]
-
Mechanism of Action Studies: Elucidate the specific receptors and downstream signaling pathways (e.g., Rho-kinase) involved in prostaglandin-induced contraction by using selective inhibitors.[13]
-
Disease Modeling: Characterize the contractile phenotype of cells derived from patients with diseases like asthma or endometriosis to identify dysregulated signaling.[4][16]
-
Drug Safety and Toxicology: Assess off-target effects of drug candidates on smooth muscle contractility.
Conclusion
The impedance-based cell contraction assay is a powerful, high-throughput tool for the quantitative analysis of prostaglandin-mediated cellular responses.[7][8] Its real-time and label-free nature provides detailed kinetic information that is often missed by traditional endpoint assays.[9] By offering robust and reproducible data, this technology can significantly accelerate basic research into prostaglandin signaling and the discovery of new drugs targeting smooth muscle contractility.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Acquired contractile ability in human endometrial stromal cells by passive loading of cyclic tensile stretch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Airway smooth muscle in the pathophysiology and treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiercepharma.com [fiercepharma.com]
- 10. agilent.com [agilent.com]
- 11. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multidimensional GPCR profiling and screening using impedance-based label-free and real-time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of prostaglandin F2α on small intestinal interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Airway smooth muscle cells: contributing to and regulating airway mucosal inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 19(R)-hydroxy Prostaglandin E1 Solution
This technical support center provides guidance on the stability and storage of 19(R)-hydroxy Prostaglandin E1 solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the stock solution of this compound?
A1: The stock solution, typically provided in ethanol (B145695), should be stored at -20°C.[1][2][3] At this temperature, the product is stable for at least one year.[1][2][3]
Q2: What are the recommended solvents for preparing this compound solutions?
A2: this compound is soluble in several organic solvents and in aqueous buffer. The solubility in various solvents is summarized in the table below.[1][2][3] When preparing aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent like ethanol or DMSO before diluting with the aqueous buffer.
Q3: How stable is this compound in aqueous solutions?
A3: While specific stability data for this compound in aqueous solutions is limited, studies on the parent compound, Prostaglandin E1 (PGE1), indicate that stability is pH-dependent. PGE1 is more stable in acidic solutions (pH 4.5-4.7) compared to neutral or alkaline solutions (pH 7.4).[4] At 37°C, a significant degradation of PGE1 was observed in a pH 7.4 solution by day 14.[4] It is therefore recommended to prepare fresh aqueous solutions for each experiment or to conduct a stability study for your specific experimental conditions.
Q4: Can I subject the this compound solution to multiple freeze-thaw cycles?
A4: To avoid potential degradation, it is best to aliquot the stock solution into single-use vials after the initial thawing. This minimizes the number of freeze-thaw cycles. While specific data on the effect of freeze-thaw cycles on this compound is not available, repeated cycling is generally not recommended for prostaglandins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in working solution. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Ensure the pH of your aqueous buffer is slightly acidic if your experiment allows. Consider performing a stability test of the compound in your specific experimental buffer and conditions. |
| Improper storage of the stock solution. | Verify that the stock solution has been consistently stored at -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Precipitation observed upon dilution in aqueous buffer. | Poor solubility in the aqueous buffer. | First, dissolve the this compound in a small volume of a water-miscible organic solvent (e.g., ethanol, DMSO) before slowly adding it to the aqueous buffer with gentle mixing. Ensure the final concentration does not exceed the solubility limit in the chosen buffer. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | >100 mg/ml |
| DMSO | >50 mg/ml |
| Ethanol | >50 mg/ml |
| PBS (pH 7.2) | >1.67 mg/ml |
Data sourced from manufacturer's information.[1][2][3]
Table 2: Stability of Prostaglandin E1 (PGE1) in Aqueous Solutions at 37°C
| Solution | pH | Stability |
| Isotonic Saline | 4.5 | ~25% remaining after 32 days |
| 0.01 M Phosphate Buffered Isotonic Saline | 4.7 | ~25% remaining after 32 days |
| 0.1 M Phosphate Buffered Water | 7.4 | ~95% degraded by day 14 |
This data is for the parent compound Prostaglandin E1 and is provided as a reference for potential stability characteristics of this compound.[4]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Centrifuge the vial of this compound (typically supplied in an organic solvent like ethanol) briefly to ensure the entire contents are at the bottom.
-
Under a sterile hood, open the vial.
-
If desired, the stock solution can be further diluted with the same solvent to a convenient concentration.
-
For storage, it is recommended to aliquot the stock solution into smaller, single-use, airtight vials to minimize freeze-thaw cycles and solvent evaporation.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw a single-use aliquot of the this compound stock solution.
-
Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
In a sterile tube, add the required volume of the stock solution.
-
Slowly add the aqueous buffer (e.g., PBS, cell culture medium) to the stock solution while gently vortexing or mixing to ensure complete dissolution.
-
Use the freshly prepared aqueous working solution immediately for your experiment.
Visualizations
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: A known degradation pathway for the parent compound, Prostaglandin E1.
References
degradation of 19-hydroxy E prostaglandins during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 19-hydroxy E prostaglandins (B1171923) (19-OH PGEs). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your prostaglandins during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 19-hydroxy E prostaglandins?
A1: For long-term storage, 19-hydroxy E prostaglandins should be stored at -20°C as a solution in an organic solvent. Commercially available 19(R)-hydroxy PGE2 is stable for at least two years, and 15(R),19(R)-hydroxy PGE1 is stable for at least one year under these conditions.[1][2] Storing samples in acetone (B3395972) at -20°C has also been shown to prevent the degradation of 19-hydroxy E prostaglandins.[3]
Q2: Can I store 19-OH PGEs in an aqueous solution?
A2: It is not recommended to store 19-OH PGEs in aqueous solutions for extended periods, as they are prone to degradation. Prostaglandin (B15479496) E2 (PGE2), a closely related compound, is known to be unstable in aqueous solutions, with stability being highly pH-dependent.[4] If aqueous solutions are necessary for your experiment, they should be prepared fresh. For short-term storage of aqueous solutions, it is best to keep them at 2-8°C and protected from light.
Q3: What are the primary degradation products of 19-hydroxy E prostaglandins?
A3: The primary degradation pathway for E-series prostaglandins involves dehydration to form Prostaglandin A (PGA), which can then isomerize to Prostaglandin B (PGB).[5][6] Therefore, the expected degradation products for 19-hydroxy PGEs are 19-hydroxy PGA and subsequently 19-hydroxy PGB.
Q4: How do factors like pH and temperature affect the stability of 19-OH PGEs?
A4: While specific data for 19-OH PGEs is limited, studies on PGE1 and PGE2 show that stability is significantly influenced by pH and temperature.[5][7] Degradation is accelerated at both strongly acidic (pH ≤ 3) and basic (pH ≥ 8) conditions.[5] Increased temperature also promotes degradation.[8] It is reasonable to expect that 19-OH PGEs will exhibit similar sensitivities.
Q5: What solvents are recommended for preparing stock solutions of 19-OH PGEs?
A5: Anhydrous ethanol (B145695) is a commonly used solvent for preparing stock solutions of 19-OH PGEs.[1][2] Other organic solvents such as DMSO and DMF can also be used. These stock solutions, when stored at -20°C, show good stability.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or unexpected experimental results. | Degradation of 19-OH PGE due to improper storage or handling. | - Prepare fresh solutions for each experiment from a stock stored at -20°C in an appropriate solvent. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon receipt.[9] - If using aqueous buffers, ensure the pH is near neutral and use the solution promptly. |
| Low or no biological activity observed. | The concentration of the active 19-OH PGE is lower than expected. | - Verify the concentration of your stock solution using a suitable analytical method like HPLC or LC-MS/MS. - Conduct a dose-response study to determine the effective concentration for your specific assay.[4] |
| High background noise in immunoassays. | Cross-reactivity of the antibody with degradation products or other molecules. | - Use a highly specific antibody and check for known cross-reactivities. - Purify the sample to remove interfering substances before the assay. |
| Precipitate observed in the solution after thawing. | The prostaglandin may have precipitated out of the aqueous solution upon freezing. | - Gently shake or briefly sonicate the solution to redissolve the precipitate.[10] |
Quantitative Data Summary
Direct quantitative stability data for 19-hydroxy E prostaglandins is not widely available in the literature. However, data from the closely related PGE1 and PGE2 can provide valuable insights into their expected stability profiles.
Table 1: Stability of Prostaglandin E2 in Aqueous Solution at 25°C
| pH | Time for 10% Loss (Hours) |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
(Data extrapolated from Sigma-Aldrich product information sheet for PGE2)[10]
Table 2: Stability of Prostaglandin E1 in Different Solutions at 37°C
| Solution | pH | % Remaining after 14 days | % Remaining after 32 days |
| Isotonic Saline | 4.5 | >5% | ~25% |
| 0.1 M Phosphate Buffered Water | 7.4 | <5% | Not Reported |
| 0.01 M Phosphate Buffered Isotonic Saline | 4.7 | >5% | ~25% |
(Data from Younger & Szabo, 1986)[7]
Experimental Protocols
Protocol 1: Preparation and Storage of 19-OH PGE Stock Solutions
-
Solvent Selection: Use anhydrous ethanol, DMSO, or DMF.
-
Dissolution: Dissolve the lyophilized 19-OH PGE in the chosen solvent to a desired stock concentration (e.g., 1-10 mg/mL).
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[9]
-
Storage: Store the aliquots at -20°C. Under these conditions, 19(R)-hydroxy PGE2 is reported to be stable for at least two years.[2]
Protocol 2: Stability Assessment of 19-OH PGEs by HPLC
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for the specific 19-OH PGE being analyzed.
-
Sample Preparation: Prepare solutions of the 19-OH PGE in the desired storage buffer and at various conditions (e.g., different pH, temperature).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each sample for analysis.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used for prostaglandin analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: UV detection at a wavelength around 210 nm is often suitable for prostaglandins.[11]
-
Quantification: Create a standard curve with known concentrations of the 19-OH PGE to quantify the amount remaining at each time point.
-
-
Data Analysis: Plot the concentration of the 19-OH PGE versus time to determine the degradation rate.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2015113094A1 - Stable alcoholic solution of alprostadil - Google Patents [patents.google.com]
- 7. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
improving solubility of 19(R)-hydroxy Prostaglandin E1 for experiments
Welcome to the technical support center for 19(R)-hydroxy Prostaglandin (B15479496) E1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and utilizing this compound in experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of 19(R)-hydroxy Prostaglandin E1 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: this compound is readily soluble in organic solvents. For preparing a high-concentration stock solution, it is recommended to use an organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[1][2] The compound is often supplied as a solution in ethanol.[2] Direct preparation of aqueous solutions is challenging and generally not recommended for initial dissolution.[3]
Q2: How should I store this compound?
A2: For long-term storage, this compound should be stored as supplied at -20°C.[2] It is generally stable for at least one year under these conditions.[2] The compound is sensitive to light, so it should be protected from light exposure.[3]
Q3: Can I store the compound after it has been diluted in an aqueous buffer?
A3: It is not recommended to store aqueous solutions of prostaglandins (B1171923) for more than one day.[4] Prostaglandin E1 (PGE1) and its analogs are unstable in aqueous solutions, especially at acidic (pH ≤ 3) or basic (pH ≥ 10) conditions. For maximum stability, aqueous solutions should be maintained at a pH between 6.0 and 7.2.[3] Always prepare fresh aqueous dilutions from your organic stock solution immediately before an experiment.
Q4: What are the primary cellular targets of this compound?
A4: this compound is known to be an agonist for the E prostanoid (EP) receptor subtypes EP1 and EP3.[2][5][6][7] Its biological activity, such as the contraction of smooth muscle, is mediated through these receptors.[2]
Solubility Data
The solubility of this compound is comparable to that of Prostaglandin E1 (PGE1). The following table summarizes the solubility of PGE1 in various solvents.
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | >100 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | [1][2] |
| Ethanol | >50 mg/mL | [1][2] |
| PBS (pH 7.2) | ~1.67 mg/mL | [1][2][4] |
Troubleshooting Guide
Q: I observed precipitation when I diluted my stock solution into my aqueous cell culture medium. What should I do?
A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.
-
Problem: The concentration of the prostaglandin in the final aqueous solution may be above its solubility limit.
-
Solution 1: Increase Final Volume: Further dilute the solution with more aqueous buffer to ensure the final concentration is below the solubility limit (~1.67 mg/mL in PBS pH 7.2).[4]
-
Solution 2: Modify Dilution Method: Add the aqueous buffer to the aliquot of the stock solution slowly while vortexing or gently mixing.[3] This gradual dilution can prevent the compound from crashing out of solution. Avoid adding the organic stock directly to a large volume of buffer without agitation.
-
Solution 3: Check Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in your experimental medium is low, as high concentrations can have physiological effects on cells.[4]
Q: My experimental results are inconsistent between batches. Could this be related to the compound's stability?
A: Yes, inconsistent results can often be traced back to compound degradation.
-
Problem: Prostaglandins are unstable in aqueous solutions and can degrade if not handled properly.[4] Degradation can occur due to improper pH or prolonged storage of aqueous dilutions.[4]
-
Solution 1: Prepare Fresh Solutions: Always prepare fresh working solutions in your aqueous experimental buffer from a frozen organic stock immediately before use. Do not store aqueous solutions.[4]
-
Solution 2: Verify pH: Ensure the pH of your final aqueous solution is between 6.0 and 7.2 for maximum stability.[3] Avoid basic solutions (pH > 7.4), which cause rapid degradation.[4]
-
Solution 3: Proper Storage: Confirm that your stock solution is stored at -20°C and protected from light.[2][3]
Experimental Protocols & Workflows
Protocol: Preparation of Stock and Working Solutions
This protocol describes the standard procedure for preparing a stock solution of this compound and subsequent dilution into an aqueous buffer for experiments.
Materials:
-
This compound (as supplied, often in ethanol)
-
Anhydrous ethanol or DMSO
-
Sterile phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile microcentrifuge tubes or vials
Procedure for Preparing a Stock Solution (e.g., 10 mg/mL):
-
If your 19(R)-hydroxy PGE1 is supplied as a pre-dissolved solution (e.g., in ethanol), you may proceed to the next section or adjust the concentration as needed.
-
If supplied as a solid, allow the vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of solid, add 100 µL of solvent to make a 10 mg/mL stock solution).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.[2]
Procedure for Preparing a Working Solution (Dilution into Aqueous Buffer):
-
Retrieve one aliquot of the frozen stock solution and thaw it at room temperature.
-
Determine the final concentration needed for your experiment.
-
Add the aqueous buffer (e.g., PBS, pH 7.2) to the required volume of the stock solution. Crucially, add the buffer slowly to the stock solution aliquot while gently mixing. [3] This minimizes the risk of precipitation.
-
Ensure the final concentration of the organic solvent is minimal and compatible with your experimental system.
-
Use the freshly prepared aqueous working solution immediately. Do not store.[4]
Workflow for Solution Preparation
References
Technical Support Center: Optimizing 19(R)-hydroxy PGE1 for Cell-Based Assays
Welcome to the technical support center for the use of 19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-hydroxy PGE1) in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is 19(R)-hydroxy PGE1 and what is its mechanism of action?
19(R)-hydroxy PGE1 is a prostaglandin, a type of lipid compound that has diverse hormone-like effects. It is a major prostaglandin found in primate semen.[1][2] Its primary mechanism of action is as an agonist for the prostanoid EP1 and EP3 receptors.[1][2]
Q2: Which signaling pathways are activated by 19(R)-hydroxy PGE1?
19(R)-hydroxy PGE1 activates different signaling pathways depending on the receptor subtype it binds to:
-
EP1 Receptor: Activation of the EP1 receptor is coupled to the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses.[3][4]
-
EP3 Receptor: The EP3 receptor primarily couples to the Gαi protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] However, the EP3 receptor can also couple to other G proteins, such as Gαs (stimulating cAMP) and Gα12/13 (activating Rho GTPases), depending on the specific splice variant and cell type.[3][6]
Q3: What are some common cell lines used for studying 19(R)-hydroxy PGE1?
Commonly used cell lines for studying prostaglandin receptors include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells.[7][8] These cells are often genetically engineered to stably express a specific receptor subtype (e.g., HEK293-EP1 or CHO-EP3) to ensure a robust and specific response.
Q4: What is a typical effective concentration range for 19(R)-hydroxy PGE1 in cell-based assays?
The effective concentration of 19(R)-hydroxy PGE1 can vary depending on the cell type, receptor expression level, and the specific assay being performed. Based on available data, the following EC50 values can be used as a starting point for concentration range finding:
-
EP1 Receptor: The EC50 for contracting guinea pig ileum, which expresses EP1 receptors, is 320 nM.[2]
-
EP3 Receptor: The EC50 for contracting chick ileum, which expresses EP3 receptors, is 80 nM.[2]
A good starting point for a dose-response experiment would be to use a concentration range that brackets these values, for example, from 1 nM to 10 µM.
Q5: How should I prepare and store 19(R)-hydroxy PGE1?
19(R)-hydroxy PGE1 is typically supplied as a solution in an organic solvent like ethanol, DMF, or DMSO.[2] It is important to consult the manufacturer's datasheet for specific solubility and storage information. For long-term storage, it is generally recommended to store the stock solution at -20°C. When preparing working solutions, it is advisable to dilute the stock solution in a buffer that is compatible with your cell culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can be toxic to cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low signal/response | 1. Sub-optimal compound concentration: The concentration of 19(R)-hydroxy PGE1 may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the optimal concentration. |
| 2. Low receptor expression: The cell line may not express the target EP1 or EP3 receptor, or the expression level may be too low. | Verify receptor expression using techniques like qPCR, Western blot, or by using a positive control agonist with a known potent effect on the receptor. Consider using a cell line engineered to overexpress the receptor of interest. | |
| 3. Incorrect assay readout: The chosen assay may not be appropriate for the activated signaling pathway (e.g., measuring cAMP for EP1 activation). | Ensure the assay measures the correct downstream signal (e.g., intracellular calcium for EP1, cAMP inhibition for EP3). | |
| 4. Compound degradation: 19(R)-hydroxy PGE1 may have degraded due to improper storage or handling. | Prepare fresh dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. | |
| High background signal | 1. Constitutive receptor activity: Some receptor systems exhibit basal activity even without a ligand. | Use an inverse agonist or an antagonist to determine the level of constitutive activity. |
| 2. Assay artifacts: The assay components themselves may be producing a background signal. | Run appropriate controls, including vehicle-only and cells-only wells, to identify the source of the background. | |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses. | Ensure proper cell counting and mixing before seeding to achieve a uniform cell monolayer. |
| 2. Pipetting errors: Inaccurate pipetting of the compound or assay reagents. | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput assays. | |
| 3. Edge effects in microplates: Wells on the edge of the plate may behave differently due to temperature and humidity gradients. | Avoid using the outer wells of the plate for critical experiments or fill them with media to create a more uniform environment. | |
| Cell death or cytotoxicity observed | 1. High compound concentration: Very high concentrations of 19(R)-hydroxy PGE1 may be toxic to cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the compound. |
| 2. High solvent concentration: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the compound may be toxic. | Ensure the final solvent concentration in the assay is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a solvent toxicity control. |
Data Presentation
Table 1: Reported EC50 Values for 19(R)-hydroxy PGE1
| Receptor Subtype | Tissue/System | EC50 (nM) | Reference |
| EP1 | Guinea Pig Ileum | 320 | [2] |
| EP3 | Chick Ileum | 80 | [2] |
Table 2: Solubility of 19(R)-hydroxy PGE1
| Solvent | Solubility | Reference |
| Ethanol | >50 mg/mL | [2] |
| DMF | >100 mg/mL | [2] |
| DMSO | >50 mg/mL | [2] |
| PBS (pH 7.2) | >1.6 mg/mL | [2] |
Experimental Protocols
Protocol 1: Optimizing 19(R)-hydroxy PGE1 Concentration for EP1 Receptor Activation (Calcium Flux Assay)
This protocol is adapted from methods used for other EP1 agonists and is a starting point for optimization.[7][9]
Objective: To determine the optimal concentration of 19(R)-hydroxy PGE1 for activating the EP1 receptor by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
19(R)-hydroxy PGE1 stock solution (e.g., 10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Method:
-
Cell Seeding:
-
Seed HEK293-EP1 cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. A typical solution might contain 4 µM Fluo-8 AM and 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of 19(R)-hydroxy PGE1 in assay buffer. A suggested concentration range is from 1 nM to 10 µM. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration).
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm) every second for a total of 120 seconds.
-
After a 10-20 second baseline reading, inject 20 µL of the 19(R)-hydroxy PGE1 dilution or vehicle control into each well.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the log of the 19(R)-hydroxy PGE1 concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
Protocol 2: Optimizing 19(R)-hydroxy PGE1 Concentration for EP3 Receptor Inhibition of cAMP
Objective: To determine the optimal concentration of 19(R)-hydroxy PGE1 for inhibiting adenylyl cyclase activity via the EP3 receptor.
Materials:
-
CHO-K1 cells stably expressing the human EP3 receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
19(R)-hydroxy PGE1 stock solution (e.g., 10 mM in DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well microplate
Method:
-
Cell Seeding:
-
Seed CHO-K1-EP3 cells into a 96-well plate at a density that allows for optimal growth during the experiment.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of 19(R)-hydroxy PGE1 in a suitable assay buffer. A suggested concentration range is from 0.1 nM to 1 µM.
-
Pre-incubate the cells with the different concentrations of 19(R)-hydroxy PGE1 or vehicle control for 15-30 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Stimulate the cells with a concentration of forskolin that gives a sub-maximal increase in cAMP (the optimal concentration of forskolin should be determined in a separate experiment).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels using your chosen cAMP assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-induced cAMP production for each concentration of 19(R)-hydroxy PGE1.
-
Plot the percentage of inhibition against the log of the 19(R)-hydroxy PGE1 concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Visualizations
Caption: EP1 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway (Primary).
Caption: Troubleshooting Workflow for Low Signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of prostaglandins in biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of prostaglandins (B1171923) in biological samples. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reliability of your results.
Troubleshooting Guide
This guide addresses common issues encountered during the collection, processing, and storage of biological samples for prostaglandin (B15479496) analysis.
| Problem | Possible Cause | Recommended Solution |
| Artificially high prostaglandin levels | Ex vivo synthesis by cyclooxygenase (COX) enzymes during sample handling and clotting.[1][2] | Add a COX inhibitor, such as indomethacin (B1671933) (to a final concentration of ~10 µg/mL), to the collection tube immediately after sample collection.[3][4] |
| Platelet activation during blood collection can trigger prostaglandin synthesis. | Use smooth venipuncture techniques and gently mix the blood with the anticoagulant and inhibitor. | |
| Low or undetectable prostaglandin levels | Degradation due to improper storage temperature. Prostaglandins are unstable at room temperature.[5] | Samples should be processed immediately in a cold environment (e.g., on ice or at 4°C).[1][6] For long-term storage, samples should be kept at -80°C.[6] |
| Multiple freeze-thaw cycles leading to degradation.[6][7] | Aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[6][7] | |
| Chemical degradation in the sample matrix. | For samples with low prostaglandin levels, consider extraction to concentrate the analyte and remove interfering substances.[3][4] Acidification of the sample prior to extraction can improve recovery.[3][4][8] | |
| High variability between sample replicates | Inconsistent sample handling procedures. | Standardize the entire workflow from collection to analysis. Ensure consistent timing for each step, especially incubation and centrifugation times. |
| Incomplete removal of cellular debris in tissue homogenates or cell lysates.[6] | Ensure thorough centrifugation to pellet all cellular material before collecting the supernatant for analysis.[6] | |
| Presence of interfering substances in the sample matrix affecting assay performance.[6] | Dilute the sample in the appropriate assay buffer to minimize matrix effects.[9] If possible, prepare standard curves in a similar matrix to the samples.[9] | |
| Poor recovery after sample extraction | Suboptimal pH during the extraction process. | Acidify the sample to approximately pH 3.5 with HCl or formic acid before loading it onto the extraction column.[3][4][8] |
| Inappropriate solvent choice for elution. | Use a non-polar solvent like ethyl acetate (B1210297) or methyl formate (B1220265) to elute prostaglandins from C18 reverse-phase columns.[3][10] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to add a cyclooxygenase (COX) inhibitor to my blood samples?
A1: Prostaglandins are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).[11][12] During blood collection and processing, cellular activation (especially of platelets) can artificially increase prostaglandin levels ex vivo.[1] Adding a COX inhibitor like indomethacin immediately after collection blocks this enzymatic activity, ensuring that the measured prostaglandin levels reflect the true in vivo concentrations.[3]
Q2: What are the optimal storage conditions for samples intended for prostaglandin analysis?
A2: For short-term storage (up to 24 hours), samples can be kept at 2-8°C.[6] For longer-term storage, samples must be frozen. Storage at -20°C is acceptable for up to 3 months, while storage at -80°C is recommended for periods up to 6 months or longer to maintain stability and bioactivity.[6] Always aliquot samples to avoid repeated freeze-thaw cycles.[7]
Q3: Can I use serum instead of plasma for prostaglandin measurements?
A3: Plasma is generally preferred over serum. The clotting process that forms serum can activate platelets, leading to significant ex vivo synthesis of prostaglandins.[1] If you must use serum, allow the blood to clot at room temperature for a standardized time (e.g., 30 minutes) before centrifugation, and be aware that the results may be artificially elevated. For either plasma or serum, the addition of a COX inhibitor is highly recommended.[3]
Q4: My samples have very low expected prostaglandin concentrations. How can I improve detection?
A4: For samples with low analyte levels, solid-phase extraction (SPE) is recommended.[3][4][8] This procedure concentrates the prostaglandins from a larger sample volume while also removing interfering substances from the matrix, thereby increasing the sensitivity and specificity of the subsequent assay.[3][4]
Q5: What type of anticoagulant should I use for plasma collection?
A5: EDTA or heparin are commonly used anticoagulants for collecting plasma for prostaglandin analysis.[3][6] Citrate plasma has not been validated for use in some commercial assays and should be used with caution.[3]
Quantitative Data Summary
The stability of prostaglandins is highly dependent on storage conditions. The following tables summarize key quantitative data for sample handling and storage.
Table 1: Recommended Storage Conditions for Biological Samples
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage |
| Plasma/Serum | 2-8°C[6] | -20°C (≤ 3 months) or -80°C (≤ 6 months)[6] |
| Urine | 2-8°C[6] | -20°C or -80°C[6] |
| Cell Culture Supernatants | 2-8°C | -80°C[1] |
| Tissue Homogenates | 2-8°C | -80°C[6] |
Table 2: Key Reagent Concentrations for Sample Preparation
| Reagent | Application | Final Concentration | Rationale |
| Indomethacin | Inhibition of ex vivo PG synthesis in blood | ~10 µg/mL[3][4] | Blocks COX-1 and COX-2 activity.[11] |
| Butylated Hydroxytoluene (BHT) | Prevention of fatty acid oxidation in tissues | 0.005%[13] | Antioxidant that prevents non-enzymatic degradation. |
| Formic Acid / HCl | Sample acidification before SPE | pH ~3.5[4][8] | Improves retention of prostaglandins on C18 columns. |
Key Experimental Protocols
Protocol 1: Collection of Human Plasma
-
Preparation : Label collection tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin, to a final concentration of 10 µg/mL). Pre-chill the tubes on ice.
-
Blood Collection : Collect whole blood using standard venipuncture techniques, ensuring minimal agitation.
-
Mixing : Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant and inhibitor.
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[3][6]
-
Aliquoting : Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Storage : Aliquot the plasma into pre-chilled, single-use cryovials. Immediately freeze and store at -80°C until analysis.[6]
Protocol 2: Solid-Phase Extraction (SPE) of Prostaglandins
This protocol is a general guideline for extracting prostaglandins using a C18 reverse-phase column.
-
Sample Acidification : Thaw the sample (e.g., plasma, urine) on ice. Acidify the sample to pH 3.5 by adding 2N HCl or formic acid.[3][4] Let it sit for 15 minutes at 2-8°C.[3][4]
-
Column Conditioning : Prepare the C18 column by washing with 10 mL of ethanol, followed by 10 mL of deionized water.[3][4]
-
Sample Loading : Apply the acidified sample to the conditioned C18 column. Use a slight positive pressure to achieve a flow rate of approximately 0.5 mL/minute.[3][4]
-
Washing : Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol, and 10 mL of hexane (B92381) to remove polar impurities and lipids.[3][4]
-
Elution : Elute the prostaglandins from the column with 10 mL of a non-polar solvent such as ethyl acetate or methyl formate.[3][4]
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen.[4] Reconstitute the dried extract in an appropriate volume of assay buffer for immediate analysis or store the eluted solution at -70°C.[4]
Visualizations
Prostaglandin Synthesis and Degradation Pathway
Caption: Enzymatic pathway of Prostaglandin E2 synthesis and degradation.
Recommended Workflow for Blood Sample Handling
Caption: Recommended workflow for plasma sample collection and processing.
Troubleshooting Logic for Low Prostaglandin Detection
Caption: Decision tree for troubleshooting low prostaglandin signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased ex vivo synthesis of prostaglandin E2 by gastric tissue after hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of 19-Hydroxy Prostaglandins in Semen
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of 19-hydroxy prostaglandins (B1171923) (19-OH PGs) in human semen.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the quantification of 19-OH PGs in seminal fluid.
| Question ID | Question | Answer |
| SMP-01 | My 19-OH PG concentrations are unexpectedly low or undetectable. What are the potential causes? | Low or undetectable levels of 19-OH PGs can result from several factors: 1. Sample Degradation: Prostaglandins are sensitive to degradation. Ensure semen samples are processed promptly after liquefaction. If storage is necessary, it should be done at -20°C, preferably in acetone (B3395972), to prevent degradation of 19-hydroxy E-series prostaglandins to their A and B series counterparts[1]. One study showed a 30% reduction in 19-OH PG F levels in liquid semen stored at room temperature or 4°C for four weeks without a bacteriostat[1]. 2. Inefficient Extraction: The recovery of 19-OH PGs from the complex seminal matrix can be challenging. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the column is properly conditioned and that the elution solvent is appropriate for 19-OH PGs. The inclusion of 1% formic acid in the loading mixture has been shown to improve recoveries of prostaglandins from biological matrices[2]. 3. Incomplete Derivatization (for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, incomplete derivatization of the hydroxyl and carboxyl groups will lead to poor chromatographic performance and low signal intensity. Ensure your derivatization reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), are fresh and the reaction is carried out under anhydrous conditions for a sufficient amount of time and at the optimal temperature[3]. |
| SMP-02 | I am observing high variability between replicate measurements of the same sample. What could be the reason? | High variability can be attributed to: 1. Inconsistent Sample Handling: Ensure uniform mixing of the seminal plasma before aliquoting for extraction. The natural variation in prostaglandin (B15479496) concentration can be significant between different individuals, but should be lower in repeated measurements from the same ejaculate[4][5][6]. 2. Matrix Effects (for LC-MS/MS): The complex biological matrix of semen can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent quantification[4][7]. This occurs when co-eluting endogenous compounds interfere with the ionization of the target analyte[8]. To mitigate this, improve your sample clean-up procedure, optimize chromatographic separation to resolve 19-OH PGs from interfering compounds, or use a stable isotope-labeled internal standard. 3. Pipetting Errors: Given the small sample volumes often used, ensure your pipettes are accurately calibrated. |
| ANA-01 | My GC-MS chromatogram shows tailing peaks for my 19-OH PG derivatives. How can I improve peak shape? | Peak tailing in GC-MS is often due to: 1. Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the derivatized prostaglandins. Use a deactivated liner and a high-quality, well-conditioned capillary column. 2. Incomplete Derivatization: As mentioned in SMP-01, unreacted polar functional groups can lead to peak tailing. Re-optimize your derivatization protocol. 3. Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample. |
| ANA-02 | I am having difficulty separating 19-OH PGE1 and 19-OH PGE2 in my chromatogram. What can I do? | Co-elution of these structurally similar compounds is a common challenge. 1. Optimize Chromatographic Conditions: For GC, try a longer column or a different temperature program. For HPLC, experiment with different mobile phase compositions and gradients. A reversed-phase C18 column with a formic acid-acetonitrile mobile phase has been used successfully for prostaglandin separation[9]. 2. Mass Spectrometry Resolution: If complete chromatographic separation is not achievable, ensure your mass spectrometer has sufficient resolution to distinguish between the two compounds based on their mass-to-charge ratio, or use tandem mass spectrometry (MS/MS) with specific precursor-product ion transitions for each analyte[10][11]. |
| PRE-01 | What is the best way to collect and handle semen samples for 19-OH PG analysis? | Proper sample collection and handling are critical. 1. Abstinence Period: A period of 2-5 days of sexual abstinence is recommended before sample collection[12][5][13]. 2. Collection: The sample should be collected by masturbation into a sterile, wide-mouthed container[5][13]. Do not use lubricants, as they can interfere with the analysis[12][13]. 3. Liquefaction: Allow the semen to liquefy completely at room temperature or 37°C for 30-60 minutes before processing[4]. 4. Centrifugation: Centrifuge the liquefied semen to separate the seminal plasma from the spermatozoa. 5. Storage: Analyze the seminal plasma immediately or store it at -20°C or lower to minimize degradation[1]. Storing in acetone at -20°C has been shown to be effective in preventing the degradation of E-series prostaglandins[1]. |
Quantitative Data Summary
The following table summarizes the concentrations of 19-hydroxy prostaglandins reported in the seminal fluid of fertile men. Note that concentrations can vary significantly between individuals.
| Prostaglandin | Mean Concentration (µg/mL) | Concentration Range (µg/mL) | Reference |
| 19-OH PGEs | 592.6 ± 312.5 | 142.1 - 1047 | [14] |
| 19-OH PGEs | 90 - 260 | - | [1] |
| 19-OH PGE | 245.7 (mg/L) | - | [15] |
| 19-OH PGFs | 12.66 ± 5.21 | 4 - 19 | [14] |
| 19-OH PGF | 13.3 (mg/L) | - | [15] |
| 19-OH PG F | 59 | - | [1] |
Experimental Protocols
Sample Preparation and Extraction
A generalized protocol for the extraction of 19-OH PGs from seminal plasma is outlined below. This protocol may require optimization based on the specific analytical method used.
-
Sample Collection and Liquefaction: Collect semen samples after a 2-5 day period of abstinence and allow them to liquefy for 30-60 minutes at room temperature.
-
Centrifugation: Centrifuge the liquefied semen at 1000 x g for 15 minutes to pellet the spermatozoa.
-
Plasma Collection: Carefully collect the supernatant (seminal plasma) for analysis.
-
Acidification: Acidify the seminal plasma to approximately pH 3 with a dilute acid (e.g., formic acid). This step protonates the carboxylic acid group of the prostaglandins, making them more amenable to extraction.
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 3).
-
Sample Loading: Load the acidified seminal plasma onto the SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent like hexane (B92381) to remove interfering lipids, followed by a wash with acidified water to remove polar impurities.
-
Elution: Elute the 19-OH PGs with a suitable organic solvent such as methyl formate (B1220265) or ethyl acetate.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS analysis or in a suitable solvent for derivatization for GC-MS analysis.
Derivatization for GC-MS Analysis
For GC-MS analysis, the polar functional groups of 19-OH PGs must be derivatized to increase their volatility and thermal stability.
-
Methoximation: To stabilize the keto group, react the dried extract with methoxyamine hydrochloride in pyridine. This converts the keto group to a methoxime derivative.
-
Silylation: Following methoximation, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). This reaction converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ether and TMS ester derivatives, respectively.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 60-80°C) for a sufficient time to ensure complete derivatization.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Experimental Workflow for 19-OH PG Measurement
Caption: A typical experimental workflow for the measurement of 19-hydroxy prostaglandins in semen.
Signaling Pathway of 19-Hydroxy Prostaglandin E
19-Hydroxy PGEs are known to be selective agonists for the EP2 receptor, a G-protein coupled receptor. The binding of 19-OH PGE to the EP2 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).
Caption: Signaling pathway of 19-hydroxy prostaglandin E via the EP2 receptor.
References
- 1. A survey of the concentration of 19-OH F1 alpha/F2 alpha prostaglandins in the semen of fertile, infertile and vasectomized men and their stability in both liquid semen and semen stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural variations in prostaglandin concentration in human seminal fluid and its relation to sperm quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variation in, and inter-relationship between, prostaglandin levels and other semen parameters in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. longdom.org [longdom.org]
- 9. Determination of prostaglandins in human seminal fluid by solid-phase extraction, pyridinium dichromate derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. Analysis of Prostanoids and their Metabolites by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Concentration of prostaglandins in seminal fluid of fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing inter-assay variability in prostaglandin measurements
This technical support center is designed for researchers, scientists, and drug development professionals to help minimize inter-assay variability in prostaglandin (B15479496) measurements. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during prostaglandin immunoassays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Inadequate washing or blocking. | Optimize washing steps by ensuring complete removal of liquid at each stage. Use a blocking buffer to cover all unsaturated binding sites on the microplate[1]. |
| High antibody concentrations. | Titrate antibody concentrations to find the optimal dilution for your specific assay[1]. | |
| Contamination of reagents or samples. | Use sterile equipment and prepare fresh buffers for each experiment to avoid contamination[1]. | |
| Poor Standard Curve | Improper standard preparation or dilution. | Ensure accurate pipetting and thorough mixing of standards after each dilution. Prepare fresh standards for each assay[1][2]. |
| Degraded standards. | Aliquot the standard upon receipt and avoid repeated freeze-thaw cycles, which can degrade the prostaglandin standard[1]. | |
| Incorrect curve fitting. | Use the appropriate regression analysis for a competitive ELISA, which typically yields a sigmoidal curve[2]. | |
| High Inter-Assay Variability | Inconsistent pipetting technique. | Ensure consistent and accurate pipetting. Pre-rinse pipette tips with the reagent before use[3]. |
| Variations in incubation times or temperatures. | Strictly adhere to the incubation times and temperatures specified in the assay protocol. Any variation can cause differences in binding. | |
| Reagents from different kit lots. | Do not mix or substitute reagents from different kits or lots, as this can lead to inaccurate results[2]. | |
| Low Signal/Sensitivity | Inactive enzyme conjugate. | Ensure the enzyme conjugate is stored correctly at –20°C and has not expired. Avoid repeated freeze-thaw cycles[4]. |
| Low concentration of analyte in samples. | For samples with expected low levels of prostaglandins (B1171923), an extraction step may be necessary to concentrate the analyte before the assay[5]. | |
| Use of PBS-based wash buffers. | Inorganic phosphate (B84403) is a strong competitive inhibitor of alkaline phosphatase, which is often used as the enzyme conjugate. Avoid using PBS-based wash buffers. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to control for minimizing inter-assay variability in prostaglandin measurements?
A1: The most critical steps include consistent sample collection and handling, proper storage of samples and reagents, precise and accurate pipetting, and strict adherence to the assay protocol, particularly incubation times and temperatures[6]. Each of these steps can introduce significant variability if not carefully controlled.
Q2: How should I collect and handle my samples to ensure prostaglandin stability?
A2: To prevent the artificial formation of prostaglandins, it is crucial to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) (at a final concentration of approximately 10 µg/mL), to samples like plasma and serum immediately after collection[1][2][7][8]. Samples should be kept on ice whenever possible[8]. For plasma, use EDTA or heparin as an anticoagulant and centrifuge within 30 minutes of collection[2][7].
Q3: What is the best way to store samples for prostaglandin analysis?
A3: For short-term storage, samples should be kept at -20°C. For long-term storage, -80°C is recommended to prevent degradation[2]. It is critical to avoid repeated freeze-thaw cycles, as this can significantly degrade prostaglandins[1][2]. Aliquoting samples into single-use vials upon receipt is a best practice[1].
Q4: When is sample extraction necessary and what is the general procedure?
A4: Sample extraction is recommended for samples with low prostaglandin concentrations or for complex matrices like tissue homogenates and plasma to remove interfering substances[5]. A common method is Solid Phase Extraction (SPE) using C18 reverse-phase columns[9][10]. The general procedure involves acidifying the sample, applying it to a conditioned C18 column, washing away impurities, and then eluting the prostaglandins with an organic solvent like ethyl acetate[2][10].
Q5: Can I mix and match reagents from different ELISA kits?
A5: No, you should never mix reagents from different kit lots[2]. Reagents are lot-specific, and mixing them can lead to significant variability and inaccurate results.
Q6: What are acceptable levels of intra- and inter-assay variability?
A6: Generally, an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are considered acceptable for immunoassays[11][12][13]. These values should be calculated from the concentrations of control samples run in each assay[11][12].
Experimental Protocols
Detailed Protocol for Solid Phase Extraction (SPE) of Prostaglandins
This protocol is a modification of standard procedures for the extraction of prostaglandins from biological fluids using a C18 reverse-phase column[2][10].
-
Sample Acidification: Acidify the sample (e.g., plasma, urine, or tissue homogenate) to a pH of approximately 3.5 using 2N HCl. This typically requires about 50 µL of HCl per 1 mL of sample. Incubate on ice or at 4°C for 15 minutes[2][10].
-
Column Preparation: Prepare the C18 reverse-phase column by washing it with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.
-
Sample Application: Apply the acidified sample to the prepared column. A slight positive pressure can be used to achieve a flow rate of about 0.5 mL/minute[10].
-
Washing: Wash the column to remove interfering substances. This typically involves a wash with 10 mL of water, followed by a wash with a water/ethanol mixture (e.g., 85:15), and finally a wash with hexane[10].
-
Elution: Elute the prostaglandins from the column using a solvent like ethyl acetate (B1210297) (e.g., 10 mL)[2][10].
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in the assay buffer provided with the immunoassay kit[2].
General Protocol for a Competitive Prostaglandin ELISA
This protocol outlines the typical steps for a competitive ELISA used for prostaglandin measurement.
-
Reagent and Sample Preparation: Bring all reagents and samples to room temperature before use. Prepare standard dilutions according to the kit manual. Dilute samples as required with the appropriate assay buffer[2][5].
-
Binding: In a competitive ELISA, the prostaglandin in the sample competes with a fixed amount of labeled prostaglandin for a limited number of antibody binding sites. Add standards and samples to the antibody-coated microplate wells, followed by the enzyme-conjugated prostaglandin. Incubate as per the kit's instructions[2].
-
Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound components. This step is critical for reducing background noise[1][14].
-
Substrate Addition: Add the substrate solution to each well. The enzyme bound to the plate will convert the substrate, leading to color development[2].
-
Stopping the Reaction: After a specified incubation period, add a stop solution to each well to terminate the reaction. This usually results in a color change[2].
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm)[2]. The intensity of the color is inversely proportional to the concentration of prostaglandin in the sample[2].
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of prostaglandin in your samples[2].
Data Presentation
Inter- and Intra-Assay Precision of a Typical Prostaglandin E2 ELISA Kit
The following table summarizes typical precision data provided in commercially available ELISA kit manuals. These values represent the coefficient of variation (CV%).
| Sample | Mean Concentration (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | 114 | 10.4 | 10.3 |
| Medium Control | 259 | 8.9 | 9.2 |
| High Control | 720 | 7.2 | 5.9 |
| Data is illustrative and based on representative values from product datasheets[7]. |
Visualizations
Caption: Key steps to control variability in prostaglandin measurements.
Caption: A decision tree for troubleshooting an inaccurate standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. clinicallab.com [clinicallab.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. salimetrics.com [salimetrics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cloud-clone.com [cloud-clone.com]
selecting appropriate solvents for 19(R)-hydroxy Prostaglandin E1
Technical Support Center: 19(R)-hydroxy Prostaglandin E1
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents and to a lesser extent in aqueous buffers. For preparing stock solutions, organic solvents are recommended. The choice of solvent will depend on the experimental design and the tolerance of the biological system to the solvent.[1]
Q2: I am observing precipitation when I dilute my stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:
-
Reduce the final concentration: The solubility in aqueous buffers is significantly lower than in organic solvents. Ensure your final concentration does not exceed the aqueous solubility limit.
-
Use a co-solvent system: If your experiment allows, including a small percentage of the organic solvent from your stock solution in the final aqueous medium can help maintain solubility. However, always run a vehicle control to account for any effects of the solvent.[1]
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a bath sonicator can help dissolve small amounts of precipitate. However, be cautious as prolonged exposure to heat can degrade the prostaglandin.
-
Prepare fresh aqueous solutions: It is recommended not to store aqueous solutions of prostaglandins (B1171923) for more than one day to avoid degradation and precipitation.[1]
Q3: My this compound appears to be inactive in my cell-based assay. What could be the reason?
A3: Several factors could contribute to a lack of activity:
-
Degradation: Prostaglandins can be sensitive to pH. Avoid basic solutions (pH > 7.4) as they can cause degradation to inactive forms like Prostaglandin A and B compounds.[1] Ensure your buffers are at a physiological pH (around 7.2-7.4).
-
Improper Storage: Ensure the compound has been stored as recommended, typically at -20°C for long-term stability.[1]
-
Receptor Expression: Confirm that your cell line or tissue model expresses the target receptors for this compound, which are the EP1 and EP3 receptor subtypes.[2][3]
-
Solvent Effects: High concentrations of organic solvents like DMSO or ethanol (B145695) can have physiological effects on cells. Ensure the final concentration of the organic solvent in your assay is insignificant.[1]
Q4: Can I prepare a high-concentration stock solution in PBS?
A4: It is not recommended to prepare high-concentration stock solutions directly in PBS due to the limited aqueous solubility of this compound. The solubility in PBS (pH 7.2) is greater than 1.6 mg/mL, which is significantly lower than in organic solvents.[2][4] For high-concentration stocks, organic solvents are the preferred choice.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | DMF | >100 mg/mL[2] |
| DMSO | >50 mg/mL[2] | |
| Ethanol | >50 mg/mL[2] | |
| PBS (pH 7.2) | >1.6 mg/mL[2] | |
| 13,14-dihydro-19(R)-hydroxy Prostaglandin E1 | DMF | >100 mg/mL (from PGE1)[4] |
| DMSO | >50 mg/mL (from PGE1)[4] | |
| Ethanol | >50 mg/mL (from PGE1)[4] | |
| PBS (pH 7.2) | >1.6 mg/mL (from PGE1)[4] | |
| 15(R),this compound | DMF | >100 mg/mL[5] |
| DMSO | >50 mg/mL[5] | |
| Ethanol | >50 mg/mL[5] | |
| PBS (pH 7.2) | >1.67 mg/mL[5] | |
| Prostaglandin E1 (PGE1) | Ethanol, DMSO, Dimethyl formamide | ~50 mg/mL[1] |
| PBS (pH 7.2) | ~1.67 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, DMF, or Ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution gently until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C in tightly sealed vials to prevent solvent evaporation and moisture absorption. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw the organic stock solution at room temperature.
-
Dilution: Prior to the experiment, dilute the stock solution into an aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium.[1]
-
Mixing: Add the required volume of the stock solution to the aqueous buffer while vortexing gently to ensure rapid mixing and minimize precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent is minimal and does not affect the experimental system.[1]
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Visualizations
Caption: Solvent Selection Workflow for 19(R)-hydroxy PGE1.
Caption: 19(R)-hydroxy PGE1 Signaling via EP1 and EP3 Receptors.
References
Prostaglandin E1 Induced Smooth Muscle Contraction Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for prostaglandin (B15479496) E1 (PGE1) induced smooth muscle contraction assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected response of smooth muscle tissue to Prostaglandin E1 (PGE1)?
A1: The response of smooth muscle to PGE1 is tissue-dependent and is mediated by specific E-prostanoid (EP) receptors. Generally, activation of EP1 receptors leads to smooth muscle contraction by increasing intracellular calcium. Conversely, activation of EP2 and EP4 receptors typically results in smooth muscle relaxation via an increase in intracellular cAMP. Therefore, whether PGE1 induces contraction or relaxation depends on the predominant EP receptor subtype expressed in the specific smooth muscle tissue being studied. For example, PGE1 is known to contract uterine and gastrointestinal smooth muscle, while it often relaxes vascular and airway smooth muscle.[1]
Q2: How do I prepare the physiological salt solution for my organ bath experiment?
A2: A commonly used physiological salt solution for isolated smooth muscle experiments is Krebs-Henseleit solution.[2][3] It is crucial to maintain physiological conditions to ensure tissue viability. The solution should be freshly prepared for each experiment, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2) to provide oxygen and maintain a physiological pH of approximately 7.4.[2][4]
Q3: What is the typical concentration range for PGE1 in a smooth muscle contraction assay?
A3: The effective concentration of PGE1 can vary depending on the tissue type and the specific experimental conditions. It is always recommended to perform a concentration-response curve to determine the optimal concentration range for your specific tissue. A typical starting range for a concentration-response curve might be from 1 nM to 10 µM.
Q4: How can I test the viability of my smooth muscle tissue preparation?
A4: Before starting the experiment with PGE1, it is essential to confirm that the isolated smooth muscle tissue is viable and capable of contracting. A standard method is to challenge the tissue with a high-potassium (high-K+) solution, such as a modified Krebs-Henseleit solution containing 40-80 mM KCl.[5] This high concentration of potassium depolarizes the smooth muscle cell membrane, leading to the opening of voltage-gated calcium channels and a robust contraction in viable tissue.[5] If the tissue does not respond to the high-K+ challenge, it is likely not viable and should be discarded.[5]
Troubleshooting Guide
Issue 1: No response or a very weak response to PGE1.
| Possible Cause | Troubleshooting Steps |
| Tissue Viability Compromised | - Ensure the tissue was fresh and placed immediately in cold, oxygenated physiological salt solution upon dissection.[5][6] - Verify the continuous supply of carbogen (95% O2, 5% CO2) to the organ bath to maintain oxygenation and pH.[4][6] - Confirm the temperature of the organ bath is maintained at 37°C.[4] - Test tissue viability with a high-potassium (e.g., 80 mM KCl) solution. A lack of response indicates non-viable tissue.[5] |
| Incorrect PGE1 Concentration | - The tested concentrations may be too low to elicit a response. Perform a wider range concentration-response curve.[5] - Ensure the PGE1 stock solution is properly prepared, stored, and has not degraded. Prepare fresh solutions if in doubt.[5] |
| Receptor Desensitization/Tachyphylaxis | - Avoid repeated exposure to high concentrations of PGE1.[5] Allow for sufficient washout periods between drug additions for the tissue to return to baseline. - If tachyphylaxis is observed, consider using a single concentration per tissue preparation or increasing the time between cumulative additions. |
| Inappropriate Tissue Type | - PGE1 can cause relaxation in some smooth muscle tissues (e.g., vascular, airway) due to the expression of EP2/EP4 receptors. Confirm the expected response for your specific tissue type from the literature. |
| Incorrect Resting Tension | - Each tissue has an optimal length-tension relationship for maximal contraction.[6] Apply a consistent and optimal resting tension to each tissue strip (e.g., 1-2 grams) and allow for a proper equilibration period (at least 60-90 minutes).[5][6] |
Issue 2: High or unstable baseline contraction.
| Possible Cause | Troubleshooting Steps |
| Spontaneous Contractions | - Some tissues, like the intestine or uterus, exhibit inherent spontaneous contractions.[5] Allow for a longer equilibration period (60-90 minutes or more) for the contractions to stabilize.[5] - Ensure the tissue is not overly stretched, as this can induce spontaneous activity. Adjust the resting tension. |
| Insufficient Equilibration Time | - Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes after mounting and applying resting tension, with regular washes every 15-20 minutes, until a stable baseline is achieved.[5][6] |
| Mechanical Artifacts | - Check that the carbogen bubbling is not too vigorous, as this can cause artifacts that mimic contractions. The bubbling should be gentle yet sufficient to oxygenate and mix the solution.[7] - Ensure the tissue is not touching the sides of the organ bath or the electrodes. |
| Endogenous Prostaglandin Production | - The tissue itself might be producing prostaglandins (B1171923) that affect the baseline tone.[8] In some cases, pre-treatment with a cyclooxygenase (COX) inhibitor like indomethacin (B1671933) can help stabilize the baseline, though this would also inhibit any response to arachidonic acid if that is part of the experimental design.[8] |
Issue 3: High variability between tissue preparations.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tissue Preparation | - Prepare tissue strips of uniform size and orientation from the same region of the organ for all experiments. - Handle the tissue gently during dissection and mounting to avoid damage. |
| Variable Resting Tension | - Apply a consistent and optimal resting tension to each tissue preparation. Record the exact tension applied.[5] |
| Biological Variability | - Inherent biological differences between animals can contribute to variability. Use animals of the same age, sex, and strain. - Normalize the contraction responses to a maximal contraction induced by a standard agonist (e.g., high-K+ solution) to allow for comparison between tissues.[9] |
| Inconsistent Equilibration | - Ensure all tissues undergo the same equilibration protocol, including the duration and frequency of washes.[5] |
Quantitative Data Summary
Table 1: Typical Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) | Amount per 1 Liter (g) |
| NaCl | 118 | 6.90 |
| KCl | 4.7 | 0.35 |
| KH2PO4 | 1.2 | 0.16 |
| MgSO4·7H2O | 1.2 | 0.295 |
| NaHCO3 | 25 | 2.10 |
| CaCl2·2H2O | 2.5 | 0.37 |
| Glucose | 11 | 1.98 |
Note: The solution should be continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.[4][10]
Table 2: General Experimental Parameters
| Parameter | Recommended Value |
| Temperature | 37°C[4] |
| Gas Mixture | 95% O2 / 5% CO2 (Carbogen)[4] |
| pH | ~7.4[2] |
| Equilibration Period | 60 - 90 minutes[5] |
| Washout Frequency | Every 15 - 20 minutes during equilibration[5] |
| Resting Tension | 1 - 2 grams (tissue dependent)[5] |
| Viability Test | 40 - 80 mM KCl[5] |
| PGE1 Concentration Range | 1 nM - 10 µM (for dose-response curve) |
Experimental Protocols
Protocol: PGE1-Induced Contraction in Isolated Smooth Muscle using an Organ Bath
-
Preparation of Krebs-Henseleit Solution:
-
Prepare the Krebs-Henseleit solution according to the concentrations in Table 1.
-
Warm the solution to 37°C and continuously bubble with carbogen (95% O2 / 5% CO2).[4]
-
-
Tissue Dissection and Mounting:
-
Humanely euthanize the experimental animal according to approved protocols.
-
Immediately excise the desired smooth muscle tissue (e.g., uterine horn, ileum segment) and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect out a strip of smooth muscle of appropriate dimensions (e.g., 1-2 cm long, 2-3 mm wide).
-
Mount the tissue strip in an organ bath chamber filled with warm, oxygenated Krebs-Henseleit solution. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.[11]
-
-
Equilibration and Setting Resting Tension:
-
Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes.[5]
-
During this period, wash the tissue with fresh, warm, oxygenated Krebs-Henseleit solution every 15-20 minutes.[5]
-
Apply an initial resting tension (e.g., 1 gram) and adjust as necessary throughout the equilibration period until a stable baseline is achieved.[6]
-
-
Tissue Viability Test:
-
After equilibration, test the viability of the tissue by adding a high concentration of KCl (e.g., 80 mM final concentration) to the organ bath.[9]
-
A robust contraction confirms tissue viability.
-
Wash the tissue multiple times with fresh Krebs-Henseleit solution until the tension returns to the baseline. Allow the tissue to re-equilibrate.[9]
-
-
PGE1 Concentration-Response Curve:
-
Prepare stock solutions of PGE1. It is advisable to make serial dilutions.
-
Once a stable baseline is re-established after the KCl test, begin the cumulative addition of PGE1.
-
Add increasing concentrations of PGE1 to the organ bath in a logarithmic fashion (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.[5]
-
-
Data Acquisition and Analysis:
-
Record the isometric tension continuously using a data acquisition system.
-
Measure the amplitude of the contraction at each PGE1 concentration.
-
Normalize the data by expressing the response to PGE1 as a percentage of the maximal contraction induced by the high-K+ solution.
-
Plot the normalized response against the logarithm of the PGE1 concentration to generate a concentration-response curve.
-
Visualizations
Caption: PGE1 signaling pathway for smooth muscle contraction via the EP1 receptor.
Caption: Experimental workflow for a PGE1-induced smooth muscle contraction assay.
References
- 1. jnmjournal.org [jnmjournal.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 4. dmt.dk [dmt.dk]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Endogenous prostaglandin E and contractile activity of isolated ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. Bladder smooth muscle strip contractility as a method to evaluate lower urinary tract pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Receptor Binding Affinities of 19(R)-hydroxy Prostaglandin E1 and Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of 19(R)-hydroxy Prostaglandin E1 (19(R)-OH PGE1) and Prostaglandin E1 (PGE1) for the E-type prostanoid (EP) receptors. The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies.
Summary of Receptor Binding Affinities
The following table summarizes the available quantitative data for the binding and functional activity of 19(R)-OH PGE1 and PGE1 at the four EP receptor subtypes (EP1, EP2, EP3, and EP4). It is important to note that a direct comparison of binding affinities (Ki or Kd values) from a single study is not available in the current literature. The data presented here is a compilation from multiple sources and should be interpreted with this in mind.
| Ligand | Receptor Subtype | Parameter | Value (nM) | Species/System |
| This compound | EP1 | EC50 | 320[1] | Guinea Pig Ileum (Contractile Activity) |
| EP3 | EC50 | 80[1] | Chick Ileum (Contractile Activity) | |
| Prostaglandin E1 | EP1 | Kd | ~40[2] | Mouse Receptor |
| EP2 | Kd | ~10[3][4] | Human Receptor | |
| EP3 | - | Agonist Activity | - | |
| EP4 | Ki | 1.45 | Human Recombinant Receptor |
Note: EC50 values represent the concentration of a ligand that gives half-maximal response in a functional assay, while Kd (dissociation constant) and Ki (inhibition constant) are direct measures of binding affinity. Lower values indicate higher affinity.
Overview of Receptor Interactions
This compound is primarily recognized as an agonist for the EP1 and EP3 receptor subtypes.[1][5][6][7][8] Functional studies have demonstrated its ability to induce contractile activity in tissues expressing these receptors.[1]
Prostaglandin E1 , a naturally occurring prostaglandin, exhibits a broader interaction profile with all four EP receptor subtypes. Its binding affinity is generally higher for EP3 and EP4 receptors and lower for EP1 and EP2 receptors, a pattern similar to that of Prostaglandin E2 (PGE2).[9] For the human EP2 receptor, PGE1 has a dissociation constant (Kd) of approximately 10 nM.[3][4] Studies on the mouse EP1 receptor indicate a Kd of around 40 nM.[2] Furthermore, PGE1 has been shown to be a potent agonist at the EP1 receptor, inducing a strong calcium signaling response.[9] It also demonstrates agonist activity at the EP3 receptor.[10]
Experimental Protocols
Competitive Radioligand Binding Assay
This section details a general methodology for a competitive radioligand binding assay, a standard technique used to determine the binding affinity (Ki) of a test compound for a receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target EP receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGE2) known to bind to the target receptor.
-
Increasing concentrations of the unlabeled test compound (19(R)-OH PGE1 or PGE1) are added to compete with the radioligand for binding to the receptor.
-
The reaction mixture, containing the membranes, radioligand, and test compound in assay buffer, is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Methodologies and Pathways
To further elucidate the experimental process and the biological context of these prostaglandins, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. uh-ir.tdl.org [uh-ir.tdl.org]
- 10. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 19-Hydroxy Prostaglandin E1 and Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 19-hydroxy prostaglandin (B15479496) E1 (19-hydroxy PGE1) and prostaglandin E2 (PGE2). The information presented is supported by experimental data to facilitate objective evaluation and inform research and drug development efforts.
Introduction
Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. Among them, Prostaglandin E2 (PGE2) is one of the most abundant and well-studied, known for its multifaceted roles in inflammation, pain, fever, and cancer. 19-hydroxy PGE1, a major prostaglandin found in primate semen, is a less-studied but biologically active molecule. This guide aims to delineate the similarities and differences in their biological activities, focusing on receptor binding, downstream signaling, and functional outcomes.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data comparing the biological activities of 19-hydroxy PGE1 and PGE2.
Table 1: Receptor Binding Affinity (Ki)
| Ligand | Receptor Subtype | Ki (nM) | Organism/Cell Line | Reference |
| PGE2 | EP1 | ~10 - 25 | Human | [1] |
| EP3 | ~0.3 - 0.9 | Human | [2] | |
| 19-hydroxy PGE1 | EP1 | Data not available | - | - |
| EP3 | Data not available | - | - |
Table 2: Functional Activity (EC50)
| Ligand | Biological Effect | EC50 | Tissue/Cell Model | Reference |
| PGE2 | Smooth Muscle Contraction | 9.6 µM | Rat tail artery | [4] |
| 19-hydroxy PGE1 | Smooth Muscle Contraction (EP1-mediated) | 320 nM | Guinea pig ileum | [5] |
| Smooth Muscle Contraction (EP3-mediated) | 80 nM | Chick ileum | [5] |
Signaling Pathways
Both 19-hydroxy PGE1 and PGE2 exert their effects by binding to prostanoid E (EP) receptors, which are G-protein coupled receptors. Their primary targets are the EP1 and EP3 receptor subtypes.
-
EP1 Receptor Signaling: Activation of the EP1 receptor, which is coupled to the Gq alpha subunit of the G protein, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction.
-
EP3 Receptor Signaling: The EP3 receptor is coupled to the Gi alpha subunit of the G protein. Activation of the EP3 receptor inhibits adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing a range of cellular processes, including smooth muscle contraction and inhibition of neurotransmitter release.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a ligand for its receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Reaction:
-
In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled competitor ligand (19-hydroxy PGE1 or PGE2).
-
The incubation is carried out in a specific binding buffer at a defined temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Smooth Muscle Contraction Assay (Organ Bath)
This protocol measures the contractile or relaxant effect of a substance on isolated smooth muscle tissue.
1. Tissue Preparation:
-
A smooth muscle-containing tissue (e.g., ileum, artery) is dissected from an animal and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
A small strip of the muscle is carefully prepared and mounted in an organ bath chamber filled with the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the muscle strip is fixed to a stationary hook, and the other end is connected to a force transducer to measure isometric tension.
2. Equilibration and Viability Check:
-
The muscle strip is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.
-
The viability of the tissue is confirmed by challenging it with a known contractile agent (e.g., potassium chloride or a receptor agonist like carbachol).
3. Experimental Procedure:
-
After a washout and return to baseline tension, cumulative concentrations of the test compound (19-hydroxy PGE1 or PGE2) are added to the organ bath.
-
The change in muscle tension is recorded continuously.
-
The response is measured as the change in force from the baseline.
4. Data Analysis:
-
A concentration-response curve is generated by plotting the change in tension against the logarithm of the agonist concentration.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis of the concentration-response curve.
Cyclic AMP (cAMP) Measurement Assay
This protocol quantifies the intracellular levels of cAMP, a key second messenger in the signaling of Gs and Gi coupled receptors.
1. Cell Culture and Treatment:
-
Cells expressing the EP receptor of interest are cultured in appropriate media.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with various concentrations of the test compound (19-hydroxy PGE1 or PGE2) for a specific time period.
2. Cell Lysis and cAMP Quantification:
-
The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in the samples is determined by interpolating from the standard curve.
-
The results are typically expressed as pmol of cAMP per well or per mg of protein.
Conclusion
19-hydroxy PGE1 and PGE2 exhibit distinct biological profiles despite both acting on EP1 and EP3 receptors. PGE2 demonstrates a broad range of inflammatory and physiological effects, mediated by its interaction with all four EP receptor subtypes. In contrast, 19-hydroxy PGE1 appears to be more selective for EP1 and EP3 receptors, with a potent contractile effect on smooth muscle, particularly through the EP3 receptor. The higher potency of 19-hydroxy PGE1 in inducing smooth muscle contraction compared to PGE2, as indicated by the lower EC50 values, suggests it may have significant physiological roles in tissues where it is present in high concentrations, such as the reproductive tract. Further research, particularly to determine the receptor binding affinities of 19-hydroxy PGE1, is warranted to fully elucidate its pharmacological profile and potential as a therapeutic target.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. 19(R)-hydroxy Prostaglandin E1 - Applications - CAT N°: 13910 [bertin-bioreagent.com]
Unveiling Specificity: A Comparative Guide to Prostaglandin E2 Immunoassays in the Presence of 19(R)-hydroxy PGE1
For researchers, scientists, and drug development professionals, the accurate quantification of Prostaglandin (B15479496) E2 (PGE2) is paramount. As a key mediator in inflammation, pain, and various physiological processes, precise measurement is critical. However, the presence of structurally similar molecules, such as 19(R)-hydroxy PGE1, can pose a significant challenge to the specificity of traditional immunoassays. This guide provides a detailed comparison of commercially available Prostaglandin E2 (PGE2) ELISA kits, focusing on their cross-reactivity with 19(R)-hydroxy PGE1, and explores a highly specific alternative analytical method.
This report presents quantitative data on the cross-reactivity of selected PGE2 immunoassays, detailed experimental protocols for their use, and an overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a more definitive analytical technique. A visual representation of the Prostaglandin E2 signaling pathway is also provided to contextualize the importance of its accurate measurement.
Immunoassay Performance: Cross-Reactivity with 19(R)-hydroxy PGE1
The central challenge in accurately measuring PGE2 in biological samples is the potential for cross-reactivity with its metabolites and other related prostaglandins (B1171923). 19(R)-hydroxy PGE1 is a notable potential interferent. Below is a summary of the reported cross-reactivity of 19(R)-hydroxy PGE1 in two commercially available Prostaglandin E2 ELISA kits.
| Kit Name | Manufacturer | Catalog Number | Cross-Reactivity with 19(R)-hydroxy PGE2 |
| Prostaglandin E2 ELISA Kit - Monoclonal | Cayman Chemical | 514010 | <0.01% |
| Prostaglandin E2 Express ELISA Kit | Cayman Chemical | 500141 | <0.01% |
The data clearly indicates that the monoclonal antibody-based immunoassays from Cayman Chemical exhibit negligible cross-reactivity with 19(R)-hydroxy PGE1, ensuring high specificity for PGE2. This minimal cross-reactivity is crucial for obtaining accurate and reliable measurements of PGE2, particularly in complex biological matrices where various prostaglandins and their metabolites may be present.
Experimental Protocols: Prostaglandin E2 Immunoassays
Accurate and reproducible results are contingent upon strict adherence to the manufacturer's protocol. Below are the detailed methodologies for the two highlighted ELISA kits.
Prostaglandin E2 ELISA Kit - Monoclonal (Cayman Chemical, Cat. No. 514010)
This is a competitive immunoassay for the quantitative determination of Prostaglandin E2 in biological fluids.
Materials Provided:
-
Goat Anti-Mouse IgG Coated Plate
-
Prostaglandin E2 Monoclonal Antibody
-
Prostaglandin E2 AChE Tracer
-
Prostaglandin E2 ELISA Standard
-
ELISA Buffer Concentrate (10X)
-
Wash Buffer Concentrate (400X)
-
Polysorbate 20
-
Mouse Anti-rabbit IgG Coated Plate
-
96-Well Solid Plate
-
Ellman's Reagent
Assay Procedure:
-
Reagent Preparation: Prepare all reagents as instructed in the kit manual. This includes the dilution of buffers and reconstitution of standards and tracers.
-
Standard Curve Preparation: Prepare a serial dilution of the Prostaglandin E2 standard to create a standard curve.
-
Sample Preparation: Dilute samples as necessary with the appropriate assay buffer.
-
Assay Protocol:
-
Add 100 µl of ELISA Buffer to the Non-Specific Binding (NSB) wells.
-
Add 50 µl of ELISA Buffer to the Maximum Binding (B0) wells.
-
Add 50 µl of standard or sample to the appropriate wells.
-
Add 50 µl of the PGE2 AChE Tracer to all wells except the Total Activity (TA) and Blank wells.
-
Add 50 µl of the PGE2 Monoclonal Antibody to all wells except the NSB, TA, and Blank wells.
-
Incubate the plate for 18 hours at 4°C.
-
Wash the plate five times with Wash Buffer.
-
Add 200 µl of Ellman's Reagent to each well.
-
Incubate the plate in the dark on an orbital shaker for 60-90 minutes.
-
Read the absorbance at a wavelength between 405 and 420 nm.
-
-
Data Analysis: Calculate the percentage of binding for each standard and sample and plot the standard curve. Determine the concentration of PGE2 in the samples from the standard curve.
Prostaglandin E2 Express ELISA Kit (Cayman Chemical, Cat. No. 500141)
This is a competitive immunoassay designed for the rapid and quantitative determination of PGE2.
Materials Provided:
-
Goat Anti-Mouse IgG Coated Plate
-
Prostaglandin E2 Express Monoclonal Antibody
-
Prostaglandin E2 Express AChE Tracer
-
Prostaglandin E2 Express ELISA Standard
-
ELISA Buffer Concentrate (5X)
-
Wash Buffer Concentrate (400X)
-
Polysorbate 20
-
Ellman's Reagent
Assay Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Standard Curve Preparation: Create a serial dilution of the PGE2 standard.
-
Sample Preparation: Dilute samples appropriately with the provided assay buffer.
-
Assay Protocol:
-
Add 100 µl of ELISA Buffer to the NSB wells.
-
Add 50 µl of ELISA Buffer to the B0 wells.
-
Add 50 µl of standard or sample to the designated wells.
-
Add 50 µl of the PGE2 Express AChE Tracer to all wells except the Blank.
-
Add 50 µl of the PGE2 Express Monoclonal Antibody to all wells except the NSB and Blank.
-
Incubate the plate for one hour at room temperature on an orbital shaker.
-
Wash the plate five times.
-
Add 200 µl of Ellman's Reagent to each well.
-
Develop the plate in the dark for 60-90 minutes.
-
Read the absorbance between 405 and 420 nm.
-
-
Data Analysis: Perform calculations as described for the monoclonal kit.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest level of specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for prostaglandin analysis. This technique offers several advantages over traditional immunoassays.
Advantages of LC-MS/MS:
-
High Specificity: LC-MS/MS can distinguish between structurally similar compounds, such as PGE2 and 19(R)-hydroxy PGE1, based on their unique mass-to-charge ratios and fragmentation patterns. This eliminates the issue of cross-reactivity.
-
High Sensitivity: Modern LC-MS/MS instruments can detect and quantify prostaglandins at very low concentrations.
-
Multiplexing Capability: This method allows for the simultaneous measurement of multiple prostaglandins and their metabolites in a single run, providing a more comprehensive biological snapshot.
Generalized Experimental Workflow for LC-MS/MS Analysis of PGE2
Caption: Generalized workflow for PGE2 analysis by LC-MS/MS.
Prostaglandin E2 Signaling Pathway
Understanding the biological context of PGE2 is essential for interpreting experimental results. PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers diverse downstream signaling cascades, leading to a wide range of physiological responses.
Caption: Prostaglandin E2 (PGE2) signaling pathways via EP receptors.
Conclusion
The accurate measurement of Prostaglandin E2 is fundamental for research in numerous fields. While immunoassays offer a convenient and high-throughput method for PGE2 quantification, the potential for cross-reactivity with structurally related molecules necessitates careful selection of a highly specific assay. The data presented here demonstrates that commercially available ELISA kits with monoclonal antibodies can offer excellent specificity, with minimal cross-reactivity to 19(R)-hydroxy PGE1. For studies requiring the utmost confidence in specificity and the ability to measure multiple analytes simultaneously, LC-MS/MS provides a powerful and definitive alternative. Researchers should carefully consider the specific requirements of their study, including the biological matrix and the potential for interfering substances, when selecting the most appropriate analytical method for PGE2 quantification.
Unveiling the EP Receptor Affinity of 19(R)-hydroxy Prostaglandin E1: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise interactions between ligands and their receptors is paramount. This guide provides a comparative analysis of 19(R)-hydroxy Prostaglandin (B15479496) E1's effect on the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4). While direct binding affinity data for 19(R)-hydroxy Prostaglandin E1 remains elusive in publicly available literature, this document compiles its known functional activity and compares it with key alternatives, offering valuable insights for future research and drug development endeavors.
Executive Summary
Comparative Analysis of EP Receptor Ligands
The following table summarizes the available quantitative data for this compound and a selection of alternative compounds, allowing for a comparative assessment of their activity on the four EP receptor subtypes.
| Compound | EP1 | EP2 | EP3 | EP4 |
| This compound | EC50: 320 nM (Guinea Pig Ileum)[1] | Data Not Available | EC50: 80 nM (Chick Ileum)[1] | Data Not Available |
| Prostaglandin E1 (PGE1) | Ki: ~40 nM (mouse) | Data Not Available | Data Not Available | Ki: 1.45 nM (human) |
| Prostaglandin E2 (PGE2) | Ki: ~25 nM (human) | Data Not Available | Higher affinity than EP1/EP2 | Higher affinity than EP1/EP2 |
| Sulprostone (EP1/EP3 Agonist) | Ki: 2.8 nM | Ki: 130 nM | Ki: 0.3 nM | Ki: 230 nM |
| Butaprost (EP2 Agonist) | Ki: >10,000 nM | Ki: 24 nM | Ki: 5,100 nM | Ki: >10,000 nM |
| ONO-AE-248 (EP3 Agonist) | Ki: 1,100 nM | Ki: 1,500 nM | Ki: 0.9 nM | Ki: 1,100 nM |
| ONO-AE1-329 (EP4 Agonist) | Ki: 8,700 nM | Ki: 1,100 nM | Ki: 2,100 nM | Ki: 0.6 nM |
Note: Ki values are a measure of binding affinity (a lower value indicates higher affinity), while EC50 values represent the concentration of a compound that produces 50% of the maximal response in a functional assay.
Signaling Pathways and Experimental Workflows
To validate the effect of this compound and other ligands on EP receptors, specific signaling pathways are interrogated through defined experimental workflows.
References
A Comparative Analysis of 19-Hydroxy Prostaglandins Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 19-Hydroxy Prostaglandin (B15479496) Presence, Function, and Analysis.
Prostaglandins (B1171923), a group of lipid compounds with diverse hormone-like effects, are found in nearly all animal tissues and play crucial roles in various physiological and pathological processes. Among these, the 19-hydroxy prostaglandins, particularly 19-hydroxy prostaglandin E1 (19-OH PGE1) and 19-hydroxy prostaglandin E2 (19-OH PGE2), have been identified as significant components in the seminal plasma of certain species. This guide provides a comparative analysis of 19-hydroxy prostaglandins across different species, focusing on their quantitative levels, the experimental protocols for their analysis, and their known signaling pathways.
Quantitative Data on 19-Hydroxy Prostaglandins
The concentration of 19-hydroxy prostaglandins varies significantly across different species, with the highest levels observed in the seminal plasma of primates. In humans with proven fertility, the normal range for 19-hydroxy E prostaglandins (19-OH PGEs) is 90 to 260 µg/mL.[1] The following table summarizes the available quantitative data on 19-hydroxy prostaglandins and other related prostaglandins in the seminal fluid of various species. It is important to note that data for many species, particularly non-mammals, is limited.
| Species | Prostaglandin | Concentration | Tissue/Fluid | Reference |
| Primates | ||||
| Human (Homo sapiens) | 19-Hydroxy PGEs (E1+E2) | 90 - 260 µg/mL | Seminal Plasma | [1] |
| PGEs (E1+E2) | 30 - 200 µg/mL | Seminal Plasma | [1] | |
| Rhesus Monkey (Macaca mulatta) | 19-Hydroxy PGE1 | Major Component | Seminal Plasma | [2][3] |
| Birds | ||||
| Domestic Turkey (Meleagris gallopavo) | PGE1 | 185.2 ± 88.4 pg/mL | Seminal Plasma | [4] |
| PGE2 | 431.0 ± 155.1 pg/mL | Seminal Plasma | [4] | |
| PGF2α | 141.4 ± 43.1 pg/mL | Seminal Plasma | [4] | |
| Bovidae | ||||
| Cattle (Bos taurus) | PGE1 | 395 ± 225 ng/mL | Semen | [5] |
| PGE2 | 487 ± 407 ng/mL | Semen | [5] |
Experimental Protocols
Accurate quantification of 19-hydroxy prostaglandins is crucial for comparative studies. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a well-established technique for the analysis of prostaglandins.
Sample Preparation:
-
Extraction: Prostaglandins are extracted from seminal plasma or other biological fluids using an organic solvent such as a mixture of hexane (B92381) and ethyl acetate.
-
Oximation: To protect the ketone groups, an oximation reaction is performed.
-
Methylation: The carboxyl groups are esterified, typically through methylation.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) ethers to increase volatility for GC analysis.[1]
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.[1][6]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for prostaglandin analysis due to its high selectivity and sensitivity, allowing for the simultaneous measurement of multiple analytes in complex biological matrices without the need for extensive derivatization.[7][8][9]
Sample Preparation:
-
Internal Standard Spiking: A deuterated internal standard (e.g., d4-PGE2) is added to the sample to account for analyte loss during sample preparation.
-
Acidification: The sample is acidified to prevent free radical-catalyzed peroxidation.
-
Solid-Phase Extraction (SPE): The sample is passed through a C18 SPE cartridge to extract and concentrate the prostaglandins.[10][11]
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted prostaglandins are separated using a reverse-phase HPLC column.[10][11][12]
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[9][11]
Signaling Pathways of 19-Hydroxy Prostaglandins
The biological effects of 19-hydroxy prostaglandins are mediated through their interaction with specific receptors. 19-hydroxy PGE2 has been shown to be an agonist for the EP2 receptor, a G-protein coupled receptor.
Experimental Workflow for Prostaglandin Analysis
Caption: General workflow for the analysis of prostaglandins from biological samples.
19-Hydroxy PGE2 EP2 Receptor Signaling Pathway
The binding of 19-hydroxy PGE2 to the EP2 receptor initiates a downstream signaling cascade that is crucial in various physiological responses.
Caption: Downstream signaling cascade of the 19-hydroxy PGE2 EP2 receptor.
The activation of the EP2 receptor by ligands such as 19-hydroxy PGE2 leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase.[13] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][14] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[13][14][15] Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses.[13][15]
Concluding Remarks
The study of 19-hydroxy prostaglandins reveals a significant species-specific distribution, with particularly high concentrations in the seminal fluid of primates. While analytical methods like GC-MS and LC-MS/MS provide the necessary tools for their quantification, a comprehensive comparative database across a wider range of species is still needed. The elucidation of their signaling pathways, primarily through the EP2 receptor, opens avenues for understanding their physiological roles and exploring their potential as therapeutic targets. Further research into the presence and function of 19-hydroxy prostaglandins in non-primate and non-mammalian species will be crucial for a complete understanding of their biological significance.
References
- 1. Seminal fluid and immune adaptation for pregnancy--comparative biology in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19-Hydroxyprostaglandin E1 as a major component of the semen of primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Prostaglandin levels in seminal plasma and sperm extracts of the domestic turkey, and the effects of cyclooxygenase inhibitors on sperm mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E1 and E2 in bovine semen: quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 13. pharm.emory.edu [pharm.emory.edu]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
Distinguishing 19-hydroxy PGE1 and its Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for distinguishing 19-hydroxy prostaglandin (B15479496) E1 (19-hydroxy PGE1) from its isomers. Due to the structural similarities among prostaglandin isomers, their differentiation presents a significant analytical challenge. This document outlines the key principles of their differentiation by mass spectrometry, supported by representative data and detailed experimental protocols.
Introduction to 19-hydroxy PGE1 and its Isomers
19-hydroxy PGE1 is a prominent prostaglandin found in high concentrations in primate seminal fluid.[1][2] Like other prostaglandins (B1171923), it is a lipid mediator involved in a variety of physiological processes. Its isomers, which may differ in the stereochemistry at the hydroxyl group on the C-19 carbon (e.g., 19(R)-hydroxy PGE1 vs. 19(S)-hydroxy PGE1) or the geometry of the cyclopentane (B165970) ring (e.g., 8-iso isomers), can exhibit distinct biological activities. Therefore, the ability to differentiate and quantify these isomers is crucial for understanding their specific roles in health and disease.
Mass Spectrometric Differentiation Strategy
The primary strategy for distinguishing 19-hydroxy PGE1 and its isomers by mass spectrometry, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), relies on the analysis of fragmentation patterns of their derivatized forms. While the isomers often produce the same fragment ions, the relative abundance of these ions can differ significantly, providing a basis for their identification and differentiation.[3]
Key Principles:
-
Derivatization: Prostaglandins are not sufficiently volatile for GC-MS analysis in their native form. Therefore, derivatization is a critical step. A common approach involves:
-
Esterification: The carboxylic acid group is typically converted to a methyl ester (ME).
-
Oximation: The ketone group on the cyclopentane ring is converted to a methoxime (MO) derivative. This step also stabilizes the molecule.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.
-
-
Fragmentation Analysis: Under electron ionization (EI) in GC-MS, the derivatized prostaglandin molecules fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule.
-
Isomer Differentiation: Isomers of 19-hydroxy PGE1, as derivatized molecules, will have the same mass and will produce many of the same fragment ions. However, the stereochemistry and spatial arrangement of the functional groups in different isomers can influence the stability of the fragment ions, leading to characteristic differences in their relative abundances in the mass spectrum.[3]
Comparative Analysis of Mass Spectra
Disclaimer: The following data for 19-hydroxy PGE1 is based on a predicted spectrum from the Human Metabolome Database (HMDB) and should be used for illustrative purposes only. The data for the hypothetical isomer illustrates the principle of differentiation based on differing ion abundances as described for related prostaglandin isomers.[3] Experimental verification is essential.
| m/z | Predicted Relative Abundance (%) (19-hydroxy PGE1 Derivative) | Hypothetical Relative Abundance (%) (Isomer Derivative) | Putative Fragment Ion Identity |
| 73 | 100.0 | 100.0 | [Si(CH₃)₃]⁺ |
| 117 | 15.2 | 25.8 | [C₅H₉O₂Si]⁺ |
| 173 | 28.6 | 18.4 | [M - C₅H₁₁ - 2xTMSOH]⁺ |
| 247 | 8.9 | 12.1 | [M - C₅H₁₁ - TMSOH - C₇H₅O]⁺ |
| 350 | 12.5 | 8.2 | [M - C₅H₁₁ - TMSOH]⁺ |
| 440 | 5.7 | 3.1 | [M - C₅H₁₁]⁺ |
| 514 | 3.2 | 1.5 | [M - OCH₃]⁺ |
| 545 | 1.8 | 0.9 | [M]⁺ |
Derivative: Methyl ester, methoxime, di-trimethylsilyl ether
Experimental Protocols
The following is a representative protocol for the analysis of 19-hydroxy PGE1 and its isomers in seminal fluid by GC-MS, synthesized from established methods for prostaglandin analysis.
Sample Preparation and Extraction
-
Sample Collection: Collect seminal fluid and immediately freeze at -20°C or lower to prevent enzymatic degradation.[4]
-
Extraction:
-
Thaw the seminal fluid sample.
-
Add four volumes of ethanol (B145695) to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a suitable buffer (e.g., pH 3.0 citrate (B86180) buffer).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the prostaglandins.
-
Elute the prostaglandins with a solvent mixture such as ethyl acetate/heptane.
-
Evaporate the eluate to dryness.
-
Derivatization
-
Methoximation:
-
Dissolve the dried extract in a solution of methoxyamine hydrochloride in pyridine.
-
Incubate at room temperature for at least 6 hours or overnight to form the methoxime derivative of the ketone group.
-
-
Esterification:
-
Add a solution of diazomethane (B1218177) in ether to the sample to convert the carboxylic acid to a methyl ester.
-
Allow the reaction to proceed for 15-30 minutes.
-
Evaporate the excess diazomethane and solvent under nitrogen.
-
-
Silylation:
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 1 hour to convert the hydroxyl groups to trimethylsilyl ethers.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Splitless mode at 280°C.
-
Oven Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-650.
Signaling Pathway of 19-hydroxy PGE1
19-hydroxy PGE1 is an agonist for the prostaglandin E receptors EP1 and EP3.[1] The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.
Caption: Signaling pathways of 19-hydroxy PGE1 via EP1 and EP3 receptors.
Experimental Workflow
The overall workflow for the differentiation of 19-hydroxy PGE1 and its isomers involves several key stages from sample acquisition to data analysis.
Caption: Workflow for isomer differentiation by GC-MS.
Conclusion
The differentiation of 19-hydroxy PGE1 and its isomers by mass spectrometry is a challenging but feasible task. The most effective approach involves GC-MS analysis of derivatized prostaglandins, where isomers can be distinguished based on the differential relative abundances of their characteristic fragment ions. While experimental data in public libraries is scarce, the principles outlined in this guide provide a solid foundation for researchers to develop and validate methods for the specific analysis of these important lipid mediators. The combination of meticulous sample preparation, appropriate derivatization, and careful analysis of mass spectral data is key to successfully distinguishing these closely related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The natural variations in prostaglandin concentration in human seminal fluid and its relation to sperm quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mzCloud – 15 R 19 R hydroxy Prostaglandin E1 [mzcloud.org]
Comparative Potency of 19(R)-hydroxy PGE1 at EP1 vs. EP3 Receptors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the relative potency of 19(R)-hydroxy Prostaglandin (B15479496) E1 (19(R)-hydroxy PGE1) on the E prostanoid receptors 1 (EP1) and 3 (EP3). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this specific prostaglandin analog. The information presented herein is based on available experimental data.
Executive Summary
Quantitative Data Summary
The following table summarizes the available functional potency data for 19(R)-hydroxy PGE1 at EP1 and EP3 receptors.
| Parameter | EP1 Receptor | EP3 Receptor | Potency Ratio (EP1/EP3) | Reference |
| Functional Potency (EC₅₀) | 320 nM (Guinea Pig Ileum Contraction) | 80 nM (Chick Ileum Contraction) | 4 | [2] |
Note: The EC₅₀ values are derived from different tissue preparations and species, which should be taken into consideration when interpreting the potency ratio.
For context, the parent compound, Prostaglandin E1 (PGE1), has a reported binding affinity (KᏧ) of approximately 40 nM for the mouse EP1 receptor.[4] Prostaglandin E2 (PGE2), a closely related endogenous ligand, exhibits high affinity for the human EP1 receptor with a reported Kᵢ value of 9.9 nM and an EC₅₀ of 2.90 nM in a functional assay.[5][6] The EP3 receptor is known to have a very high affinity for PGE2, with a reported KᏧ of 0.3 nM.[7]
Signaling Pathways
The differential effects of 19(R)-hydroxy PGE1 on EP1 and EP3 receptors are rooted in their distinct signaling pathways.
The EP1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction.
The EP3 receptor , also a GPCR, exhibits more complex signaling as it can couple to multiple G proteins, primarily Gαi.[7] The canonical pathway for EP3 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, different splice variants of the EP3 receptor can also couple to Gαs (stimulating adenylyl cyclase) or Gα₁₂/₁₃ (activating the Rho signaling pathway).[9] This pleiotropic signaling capacity allows for a wider range of cellular responses depending on the specific isoform and cellular context.
Figure 1: Simplified signaling pathways of EP1 and EP3 receptors.
Experimental Protocols
The determination of the potency of 19(R)-hydroxy PGE1 at EP1 and EP3 receptors involves both functional assays and binding assays. While the specific, detailed protocols for the cited EC₅₀ values are not fully available, the general methodologies are outlined below.
Functional Assays (e.g., Smooth Muscle Contraction)
Functional assays measure the biological response elicited by the agonist. The reported EC₅₀ values were determined using isolated smooth muscle preparations.
-
Tissue Preparation: Ileum segments from guinea pigs (for EP1) and chicks (for EP3) are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Isometric Tension Recording: The tissues are connected to an isometric force transducer to record changes in muscle tension.
-
Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of 19(R)-hydroxy PGE1 are added to the organ bath. The contractile response is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal response. The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is determined by non-linear regression analysis of the concentration-response curve.
Figure 2: General workflow for a functional smooth muscle contraction assay.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor. A competitive binding assay would be a suitable method to determine the Kᵢ of 19(R)-hydroxy PGE1.
-
Membrane Preparation: Cell membranes expressing either the EP1 or EP3 receptor are prepared from cultured cells or tissues.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]PGE₂) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (19(R)-hydroxy PGE1).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The available evidence from functional assays suggests that 19(R)-hydroxy PGE1 is a more potent agonist at the EP3 receptor than at the EP1 receptor. However, the lack of direct comparative binding studies performed under identical conditions necessitates a cautious interpretation of these findings. Further research employing radioligand binding assays with human recombinant EP1 and EP3 receptors is required to definitively characterize the relative binding affinities of 19(R)-hydroxy PGE1 and provide a more complete understanding of its pharmacological profile. Such studies would be invaluable for the rational design and development of selective EP receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional interaction of prostaglandin E receptor EP3 subtype with guanine nucleotide-binding proteins, showing low-affinity ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of 19(R)-hydroxy PGE1 and Other Prostanoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways of 19(R)-hydroxy Prostaglandin E1 (19(R)-hydroxy PGE1) and other key prostanoids, including Prostaglandin E1 (PGE1), Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2), and Prostaglandin F2α (PGF2α). The information is presented to facilitate objective comparison of their performance, supported by experimental data and detailed methodologies for key experiments.
Quantitative Comparison of Prostanoid Receptor Interactions
The biological effects of prostanoids are mediated by their interaction with a family of G-protein coupled receptors (GPCRs), including the DP, EP, FP, IP, and TP receptors. The affinity (Ki) and potency (EC50) of these interactions determine the specific cellular response. The following tables summarize the available quantitative data for 19(R)-hydroxy PGE1 and other major prostanoids.
Table 1: Binding Affinities (Ki, nM) of Prostanoids at Human Receptors
| Ligand | EP1 | EP2 | EP3 | EP4 | DP1 | DP2/CRTH2 | FP |
| 19(R)-hydroxy PGE1 | Agonist | No Data | Agonist | No Data | No Data | No Data | No Data |
| PGE1 | ~40[1] | ~10[2] | Agonist | No Data | No Data | No Data | No Data |
| PGE2 | ~25[1] | ~13[3] | High Affinity[4] | High Affinity | Weak Affinity[5] | Weak Affinity[6] | Weak Affinity[5] |
| PGD2 | Weak Affinity | Weak Affinity | No Data | No Data | High Affinity[5] | High Affinity[7] | Agonist[8] |
| PGF2α | Weak Affinity[1] | Weak Affinity[3] | No Data | No Data | Weak Affinity[5] | Weak Affinity[6] | High Affinity[8] |
Note: "No Data" indicates that specific Ki values were not found in the searched literature. "Agonist" indicates reported agonist activity without specific Ki values. Affinity can vary depending on the cell type and experimental conditions.
Table 2: Potency (EC50, nM) of Prostanoids in Functional Assays
| Ligand | Receptor | Second Messenger | EC50 (nM) |
| 19(R)-hydroxy PGE1 | EP1 (guinea pig ileum) | Ca2+ Mobilization | 320 |
| EP3 (chick ileum) | Ca2+ Mobilization | 80 | |
| PGE2 | EP (human adipocytes) | Inhibition of Lipolysis | 0.9 - 3.8[4] |
| PGD2 | DP1 | cAMP Increase | No Data |
| DP2/CRTH2 | cAMP Decrease / Ca2+ Mobilization | No Data | |
| PGF2α | FP | Ca2+ Mobilization | ~1[8] |
Note: EC50 values are highly dependent on the specific assay and cell system used.
Signaling Pathways
Prostanoids activate distinct intracellular signaling cascades upon binding to their cognate receptors. These pathways typically involve the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium ([Ca2+]i).
This compound
19(R)-hydroxy PGE1 is known to be an agonist for the EP1 and EP3 receptor subtypes.
-
EP1 Receptor Activation: The EP1 receptor is coupled to Gq proteins. Upon activation by 19(R)-hydroxy PGE1, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm and an increase in intracellular calcium concentration.
-
EP3 Receptor Activation: The EP3 receptor can couple to multiple G proteins, most commonly Gi. Activation of the Gi pathway by 19(R)-hydroxy PGE1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Some EP3 splice variants can also couple to Gq, leading to an increase in intracellular calcium, or Gs, leading to an increase in cAMP.
Prostaglandin E1 (PGE1)
PGE1 primarily signals through EP receptors, particularly EP2 and EP4, which are coupled to Gs proteins. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. PGE1 can also interact with EP1 and EP3 receptors.
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 19(R)-hydroxy Prostaglandin E1
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like 19(R)-hydroxy Prostaglandin (B15479496) E1 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel.
19(R)-hydroxy Prostaglandin E1 is a biologically active lipid mediator, known to be a potent agonist of the EP1 and EP3 receptor subtypes, leading to smooth muscle contraction. Due to its physiological activity, it must be handled with care as a hazardous substance. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and a comprehensive disposal plan to minimize risk and ensure regulatory compliance.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: Safe Handling Workflow
A systematic workflow is essential for the safe handling of potent compounds. The following diagram and procedural steps outline a safe handling process for this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment, including appropriate glassware, pipettes, and a calibrated balance.
-
Ensure all required PPE is readily available and in good condition.
-
Have a spill kit appropriate for flammable liquids and potent compounds accessible.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
If handling the solid form, perform all weighing operations within the fume hood on a disposable weigh boat.
-
When preparing solutions, slowly add the solvent to the compound to prevent splashing and aerosol generation. This compound is often supplied in a flammable solvent like ethanol, so keep it away from ignition sources.
-
Conduct all experimental manipulations within the designated and contained area.
-
-
Post-Handling & Cleanup:
-
Upon completion of the experiment, decontaminate all work surfaces using an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory disinfectant.
-
Decontaminate all reusable equipment, such as glassware, by rinsing with a suitable solvent, which should be collected as hazardous waste.
-
Carefully segregate all waste generated. Contaminated consumables (e.g., pipette tips, weigh boats, gloves) should be placed in a designated hazardous waste container.
-
-
Waste Disposal & PPE Removal:
-
Follow the detailed disposal plan outlined in the next section.
-
Remove PPE in the reverse order it was put on to avoid self-contamination. For example, remove gloves first, then the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay
This protocol provides a detailed methodology for assessing the contractile activity of this compound on smooth muscle, a key experiment for this compound.
1. Tissue Preparation:
-
Humanely euthanize a male guinea pig (250-350 g) following approved institutional animal care and use committee (IACUC) protocols.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing warm (37°C), oxygenated Tyrode's solution.
-
Carefully remove the mesenteric attachments and rinse the lumen of the ileum segment with fresh Tyrode's solution.
-
Cut the ileum into 2-3 cm long segments.
2. Organ Bath Setup:
-
Mount each ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Tyrode's solution every 15 minutes.
3. Experimental Procedure:
-
After equilibration, record a stable baseline tension.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and make serial dilutions in Tyrode's solution.
-
Add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 3-5 minutes or once the previous response has reached a plateau).
-
Record the contractile response (increase in tension) for each concentration.
-
After the highest concentration has been tested, wash the tissue extensively with fresh Tyrode's solution to allow it to return to baseline.
4. Data Analysis:
-
Measure the peak tension developed at each concentration of this compound.
-
Express the contractile response as a percentage of the maximum contraction induced by a standard agonist, such as a high concentration of potassium chloride (KCl).
-
Plot a concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximum response).
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, pipette tips, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: All unused solutions of this compound, as well as solvent rinses from cleaning glassware, must be collected in a designated, sealed, and properly labeled hazardous waste container for flammable liquids. Do not mix with other waste streams.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
2. Chemical Inactivation (for bulk quantities, if necessary and permitted):
-
Prostaglandin E1 is known to be unstable in strongly acidic (pH ≤ 3) or basic (pH ≥ 10) conditions, leading to degradation into less active compounds like Prostaglandin A1 and B1.[1]
-
For larger quantities of liquid waste, a chemical inactivation step may be considered, following your institution's safety guidelines and in consultation with your environmental health and safety (EHS) department. This would involve carefully adjusting the pH of the waste solution to either the acidic or basic range and allowing it to stand for a sufficient period to ensure degradation before neutralization and collection as hazardous waste. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
3. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated, secure waste accumulation area.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified EHS provider. High-temperature incineration is often the preferred method for the disposal of potent pharmaceutical compounds.
-
Never dispose of this compound or its solutions down the drain.
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both the quality of their scientific investigations and a safe laboratory environment for all.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
